molecular formula C17H21F2NO3 B1532129 Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate CAS No. 1159825-99-6

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B1532129
CAS No.: 1159825-99-6
M. Wt: 325.35 g/mol
InChI Key: FXYXJKWVTFZJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21F2NO3 and its molecular weight is 325.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYXJKWVTFZJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678104
Record name tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-99-6
Record name tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the prevalent synthetic strategies. The guide emphasizes the chemical principles, procedural rationale, and practical considerations for each major synthetic route. Key methodologies, including the Friedel-Crafts acylation and Grignard reaction pathways, are critically examined. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are included to ensure scientific integrity and reproducibility.

Introduction: Significance of the Target Molecule

This compound is a crucial building block in medicinal chemistry. The piperidine moiety is a common scaffold in numerous biologically active compounds, while the 2,4-difluorobenzoyl group often enhances binding affinity and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the piperidine nitrogen, facilitating multi-step syntheses. This intermediate is notably used in the synthesis of antagonists for dopamine D2 and serotonin receptors, such as the atypical antipsychotic iloperidone.[1] Its versatile structure also finds applications in the development of novel therapeutics for neurological disorders, oncology, and even in materials science and agrochemicals.[2]

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be primarily approached through two distinct and well-established chemical strategies:

  • Pathway A: Friedel-Crafts Acylation of a protected piperidine precursor with a suitable acylating agent.

  • Pathway B: Grignard Reaction involving the addition of a Grignard reagent derived from a difluorobenzene derivative to a piperidine-4-carboxaldehyde or a related electrophile.

The choice between these pathways often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[3] In the context of our target molecule, this involves the reaction of an N-Boc protected piperidine derivative with a 2,4-difluorobenzoyl moiety in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

  • The Acylating Agent: 2,4-Difluorobenzoyl chloride is the most common acylating agent due to its high reactivity. The electron-withdrawing fluorine atoms enhance the electrophilicity of the acyl carbon.

  • The Piperidine Substrate: The reaction can theoretically start from N-Boc-piperidine. However, direct acylation at the 4-position is often challenging due to statistical and electronic factors. A more controlled approach involves using a pre-functionalized piperidine, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[4]

  • The Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride, forming a highly electrophilic acylium ion.[5] It is crucial to use anhydrous conditions as Lewis acids are extremely sensitive to moisture.[5] A stoichiometric amount of the catalyst is often necessary because the product ketone can form a complex with the Lewis acid, rendering it inactive.[5]

Workflow Diagram: Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway cluster_0 Preparation of Acylium Ion cluster_1 Acylation Reaction acyl_chloride 2,4-Difluorobenzoyl Chloride acylium_ion Acylium Ion Intermediate acyl_chloride->acylium_ion Activation lewis_acid AlCl3 (Lewis Acid) lewis_acid->acylium_ion Catalysis piperidine N-Boc-piperidine acylium_ion->piperidine product tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate piperidine->product Electrophilic Attack caption Fig. 1: Friedel-Crafts Acylation Workflow

Fig. 1: Friedel-Crafts Acylation Workflow

Pathway B: Grignard Reaction

An alternative and often highly effective route involves the use of a Grignard reagent. This pathway offers a different strategic approach to forming the key carbon-carbon bond between the piperidine and the difluorobenzoyl moieties.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The Grignard reagent is typically prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).[6] Strict anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species.

  • The Electrophilic Partner: The Grignard reagent is then reacted with an electrophilic piperidine derivative. A common choice is N-Boc-piperidine-4-carboxaldehyde. The aldehyde functionality provides a reactive site for the nucleophilic attack by the Grignard reagent.

  • Oxidation Step: The initial Grignard addition yields a secondary alcohol. This intermediate must then be oxidized to the desired ketone. Common oxidizing agents include pyridinium chlorochromate (PCC), the Swern oxidation, or Dess-Martin periodinane. The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups.

Workflow Diagram: Grignard Reaction Pathway

Grignard Reaction Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Oxidation aryl_halide 1-Bromo-2,4-difluorobenzene grignard 2,4-Difluorophenyl magnesium bromide aryl_halide->grignard mg Magnesium mg->grignard aldehyde N-Boc-piperidine- 4-carboxaldehyde grignard->aldehyde alcohol Secondary Alcohol Intermediate aldehyde->alcohol Nucleophilic Addition product tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate alcohol->product Oxidation (e.g., PCC) caption Fig. 2: Grignard Reaction Workflow

Fig. 2: Grignard Reaction Workflow

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol for N-Boc Protection of Piperidine Precursor

The Boc protection of the piperidine nitrogen is a fundamental preliminary step for both major pathways.[7][8]

Materials:

  • 4-substituted piperidine (e.g., piperidine-4-carboxylic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a mixture of t-butanol and water

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve the piperidine starting material in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) dropwise.[9]

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.[9]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperidine.

Protocol for Friedel-Crafts Acylation

Materials:

  • N-Boc-piperidine

  • 2,4-Difluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard flame-dried glassware

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere.

  • Suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add 2,4-difluorobenzoyl chloride to the suspension.

  • Add a solution of N-Boc-piperidine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary and Comparison of Pathways

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials N-Boc-piperidine, 2,4-Difluorobenzoyl chloride, AlCl₃1-Bromo-2,4-difluorobenzene, Mg, N-Boc-piperidine-4-carboxaldehyde
Number of Steps Typically 2 (Boc protection, Acylation)Typically 3 (Boc protection, Grignard addition, Oxidation)
Key Considerations Requires strictly anhydrous conditions due to Lewis acid sensitivity. Stoichiometric catalyst is often needed.Requires strictly anhydrous conditions for Grignard reagent. Oxidation step needs careful selection of reagent.
Potential Byproducts Di-acylated products, products from rearrangement.Over-addition products, unreacted starting materials.
Typical Yields Moderate to good, depending on substrate and conditions.Generally good to high, with clean conversion in each step.

Conclusion and Future Perspectives

Both the Friedel-Crafts acylation and the Grignard reaction represent viable and robust pathways for the synthesis of this compound. The Friedel-Crafts approach is more direct but can be sensitive to catalyst deactivation and requires careful control of reaction conditions. The Grignard pathway, while involving an additional oxidation step, often provides higher overall yields and can be more amenable to a wider range of substrates.

Future research in this area may focus on developing more environmentally benign catalytic systems for the Friedel-Crafts acylation, potentially utilizing solid-supported Lewis acids or ionic liquids.[3] For the Grignard pathway, the development of one-pot procedures that combine the Grignard addition and subsequent oxidation could further streamline the synthesis and improve overall efficiency. The continued importance of this key intermediate in drug discovery will undoubtedly drive further innovation in its synthetic methodologies.

References

  • PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
  • Benchchem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9.
  • Benchchem. (n.d.). N-BOC-piperidine-4-carboxylic acid | 174316-71-3.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine 96 73874-95-0.
  • Sigma-Aldrich. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0.
  • TCI Chemicals. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride 106266-04-0.
  • Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from Beilstein Journal of Organic Chemistry
  • BenchChem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of Grignard reagent.
  • ElectronicsAndBooks. (n.d.). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins1.
  • Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions.

Sources

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a notable intermediate in contemporary medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, comprising a Boc-protected piperidine ring tethered to a difluorobenzoyl moiety, make it a valuable building block for drug discovery and development. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the known physical characteristics of this compound, grounded in available scientific data, to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁F₂NO₃[1]
Molecular Weight 325.35 g/mol [1]
CAS Number 1159825-99-6[1]
Appearance White to Yellow Solid[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Solubility No definitive experimental data available. Inferred to be soluble in common organic solvents like methanol and water based on the properties of its hydrochloride salt.
Storage Conditions 2-8°C, dry, airtight[2]

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthetic intermediate is a critical step in any drug development pipeline. The following protocol outlines a general methodology for assessing the purity of this compound using reverse-phase HPLC. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the analytical process.

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. The addition of an acid like formic acid is crucial for improving peak shape and resolution by suppressing the ionization of any residual acidic or basic functional groups.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. The choice of solvent should ensure complete dissolution of the analyte.

    • Dilute to the mark to obtain a concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column. The nonpolar nature of the C18 stationary phase is well-suited for retaining the relatively nonpolar analyte.

    • Mobile Phase Gradient: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient might be:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The benzoyl chromophore in the molecule is expected to have a strong UV absorbance. A wavelength of 254 nm is a good starting point, but it is advisable to determine the lambda max by running a UV scan of the analyte.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

This self-validating system ensures that the purity assessment is robust. The use of a gradient elution helps to elute any strongly retained impurities, providing a more accurate purity profile than an isocratic method.

Visualization of the Analytical Workflow

The logical flow of the HPLC purity determination protocol can be visualized as follows:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC SamplePrep Sample Preparation (0.1 mg/mL in ACN) SamplePrep->HPLC Gradient Gradient Elution (5-95% B over 20 min) HPLC->Gradient DataAcquisition Data Acquisition (Chromatogram at 254 nm) Gradient->DataAcquisition PurityCalc Purity Calculation (% Area) DataAcquisition->PurityCalc

Sources

A Comprehensive Technical Guide to Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a synthetically valuable heterocyclic ketone. With a molecular weight of 325.35 g/mol , this compound integrates three key structural motifs essential in modern medicinal chemistry: a Boc-protected piperidine ring, a ketone functional group, and a difluorinated phenyl ring. This guide serves as a technical resource for researchers and drug development professionals, detailing the molecule's physicochemical properties, its strategic importance, validated protocols for its synthesis and modification, and critical safety information. Its primary role is as a versatile intermediate, enabling the construction of more complex molecular architectures for various therapeutic targets.

Section 1: Molecular Identity and Physicochemical Properties

The precise characterization of a chemical intermediate is foundational to its effective use in synthesis and research. This section details the nomenclature, structure, and core physicochemical data for this compound.

Nomenclature and Chemical Identifiers

Proper identification is critical for sourcing, regulatory compliance, and scientific communication.

IdentifierValue
IUPAC Name This compound
Common Synonyms 1-Boc-4-(2,4-difluorobenzoyl)piperidine
CAS Number 1159825-99-6[1]
Chemical Structure

The molecule's structure combines three distinct functional components, each conferring specific chemical properties and synthetic utility.

Chemical structure of this compound

Figure 1. Chemical structure highlighting the three key functional motifs.

  • Boc-Protected Piperidine: A saturated six-membered heterocycle where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

  • Ketone Linker: An acyl group that connects the piperidine and phenyl rings, serving as a key handle for subsequent chemical transformations.

  • 2,4-Difluorophenyl Moiety: An aromatic ring substituted with two fluorine atoms, a common feature in modern pharmaceuticals.

Core Physicochemical Data

The molecular weight and other computed properties are fundamental to experimental design, defining stoichiometric calculations and influencing analytical characterization.

PropertyValueSource
Molecular Weight 325.35 g/mol Calculated
Molecular Formula C₁₇H₂₁F₂NO₃Calculated
Exact Mass 325.1490 DaCalculated

Section 2: The Scientific Rationale - Role in Drug Discovery

The utility of this molecule is best understood by dissecting the strategic value of its constituent parts. The combination of the piperidine scaffold, the Boc protecting group, and the difluorobenzoyl moiety makes it a high-value building block.

The Privileged Piperidine Scaffold

Piperidine is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[2] Its non-planar, saturated ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing binding interactions with biological targets like enzymes and receptors.[3][4] Introducing chiral centers on the piperidine ring can further enhance biological activity and selectivity.[5]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis.[6] Its primary function is to temporarily render the highly nucleophilic and basic piperidine nitrogen unreactive, thereby preventing unwanted side reactions.[7]

Causality Behind Its Use:

  • Stability: The Boc group is robust and stable under a wide range of non-acidic conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[7] This allows chemists to perform extensive modifications on other parts of the molecule without disturbing the protected amine.

  • Facile Cleavage: The true power of the Boc group lies in its clean and efficient removal under mild acidic conditions, typically with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The byproducts of this deprotection—isobutylene (or tert-butanol) and carbon dioxide—are volatile and easily removed, simplifying product purification.[7]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group or hydrogenolysis-labile Cbz group, enabling complex, sequential protection/deprotection strategies.[6]

The Difluorobenzoyl Moiety: A Tool for Modulating Pharmacokinetics

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[10][11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at metabolically vulnerable positions on the phenyl ring can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[12][13]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and create favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[10]

  • Membrane Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which can be fine-tuned to improve its ability to cross cell membranes and the blood-brain barrier.[13]

The ketone group serves as a versatile synthetic handle for a variety of downstream reactions, including reduction to a secondary alcohol, reductive amination to introduce new amine substituents, or Wittig reactions to form alkenes.

Section 3: Synthesis and Characterization

A reliable and scalable synthesis is paramount for any chemical intermediate. A plausible and efficient route to this compound is via a Lewis acid-catalyzed Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to two key starting materials: a commercially available difluorinated aromatic compound and a protected piperidine derivative.

G cluster_precursors Key Precursors target Target Molecule Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate disconnection C-C Bond Formation (Friedel-Crafts Acylation) target->disconnection precursor1 Electrophile Precursor 1-Boc-piperidine-4-carbonyl chloride disconnection->precursor1 precursor2 Nucleophile 1,3-Difluorobenzene disconnection->precursor2

Diagram 1. Retrosynthetic analysis via Friedel-Crafts disconnection.
Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. The choice of a strong Lewis acid like aluminum chloride is critical for activating the acyl chloride.[14]

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,3-Difluorobenzene

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Friedel-Crafts Reaction: In a separate, larger flame-dried flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM and cool to 0 °C. Add 1,3-difluorobenzene (3.0 eq) to the suspension. To this mixture, add the freshly prepared acid chloride solution dropwise via cannula, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 4: Experimental Protocols and Downstream Applications

A primary use of this intermediate is the removal of the Boc group to liberate the piperidine nitrogen, which can then participate in further synthetic steps.

Workflow for Boc Deprotection

The standard procedure involves treatment with a strong acid, followed by an aqueous workup to isolate the free amine salt.

G start Start (Boc-Protected Ketone) step1 Dissolve in Solvent (e.g., DCM or Dioxane) start->step1 step2 Add Strong Acid (TFA or HCl in Dioxane) step1->step2 step3 Stir at RT (Monitor by TLC/LC-MS) step2->step3 step4 Evaporate Solvent & Volatiles step3->step4 end Product (Amine Salt, e.g., HCl or TFA salt) step4->end

Diagram 2. Standard workflow for acid-catalyzed Boc deprotection.
Protocol: Acid-Catalyzed Removal of the Boc Group

This self-validating protocol yields the hydrochloride salt of the deprotected amine, which can be easily characterized by NMR and MS to confirm the loss of the Boc group (disappearance of the t-butyl signal and a corresponding mass change).[15]

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Methanol (optional)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or use it neat if it is an oil.

  • Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the starting material at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. A precipitate (the hydrochloride salt) may form over time. Monitor the reaction for the complete disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Trituration: Add a sufficient volume of a non-polar solvent, such as diethyl ether, to the residue. Stir or sonicate the suspension to break up any solids.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with additional cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum to yield the desired (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride salt.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, data from structurally similar N-Boc protected piperidines and ketones provide a reliable hazard assessment.

  • Hazard Identification: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[16]

  • Recommended Handling Procedures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from strong oxidizing agents and strong acids (except when used for deprotection).

Section 6: Conclusion

This compound is more than just a molecule with a molecular weight of 325.35 g/mol ; it is a strategically designed building block for drug discovery. By combining a privileged piperidine scaffold, a robust and easily removable Boc protecting group, and a difluorobenzoyl moiety known to enhance pharmacokinetic properties, this compound provides an efficient starting point for the synthesis of novel and complex therapeutic agents. The protocols and technical insights provided herein offer researchers a solid foundation for leveraging this versatile intermediate in their synthetic programs.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

"Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. The document elucidates the compound's structural significance, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it covers essential analytical characterization techniques, critical safety and handling procedures, and explores its application as a versatile building block in the synthesis of complex, biologically active molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction and Strategic Importance

This compound, with the CAS Number 1159825-99-6, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture is a composite of three structurally important motifs, each contributing to its value as a synthetic intermediate:

  • The Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group attached to the piperidine nitrogen serves as a robust and reliable protecting group. This allows for selective chemical modifications on other parts of the molecule. Its widespread use stems from its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions, a critical feature in multi-step syntheses.[3]

  • The 2,4-Difluorobenzoyl Moiety: The presence of a difluorinated phenyl ring is a common strategy in modern drug design. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonding or dipole interactions, and modulate the lipophilicity and bioavailability of a molecule. The precursor, 4-(2,4-difluorobenzoyl)piperidine, is recognized as an intermediate in the synthesis of antipsychotic drugs like Risperidone, highlighting the pharmacological relevance of this core structure.[4]

Consequently, this compound is not an end-product but a high-value building block, enabling the efficient construction of more complex pharmaceutical candidates, including potential enzyme inhibitors and central nervous system (CNS) agents.[5][6]

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compoundInternal
Synonyms 1-Boc-4-(2,4-difluorobenzoyl)piperidine[1]
CAS Number 1159825-99-6[1][2]
Molecular Formula C₁₇H₂₁F₂NO₃[1]
Molecular Weight 325.35 g/mol [1]
Appearance White to slightly pale yellow crystalline powder[7]
Purity Typically ≥97%[1]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of the title compound involves the N-protection of its corresponding secondary amine precursor, 4-(2,4-difluorobenzoyl)piperidine. This method is favored due to its high yield, operational simplicity, and the use of readily available commercial reagents.[1]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product Precursor 4-(2,4-Difluorobenzoyl)piperidine HCl Step1 Step 1: Neutralization Precursor->Step1 Base Base (e.g., Triethylamine) Base->Step1 Boc Di-tert-butyl dicarbonate (Boc₂O) Step2 Step 2: N-Boc Protection Boc->Step2 Solvent Solvent (e.g., DCM) Solvent->Step1 Solvent->Step2 Step1->Step2 Free Amine Step3 Step 3: Workup & Purification Step2->Step3 Crude Product Product tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Step3->Product

Caption: Synthetic workflow for the N-Boc protection of 4-(2,4-difluorobenzoyl)piperidine.

Detailed Experimental Protocol

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1.0 eq)[7]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Neutralization of the Amine Salt: To a round-bottom flask charged with 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) and a magnetic stir bar, add anhydrous dichloromethane (DCM) to form a suspension. Cool the flask to 0 °C using an ice bath.

    • Causality Insight: The starting material is a hydrochloride salt. The protonated amine is not nucleophilic and cannot react with the Boc₂O electrophile. A non-nucleophilic organic base like triethylamine is added to deprotonate the ammonium salt, liberating the free secondary amine in situ for the subsequent reaction.

  • Slowly add triethylamine (1.2 eq) to the suspension and stir for 15-20 minutes at 0 °C.

  • N-Boc Protection: To the same flask, add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a minimal amount of DCM.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

    • Causality Insight: The lone pair on the now-free piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing tert-butoxide and carbon dioxide (from the unstable intermediate), to form the stable N-Boc protected product. A slight excess of Boc₂O ensures the complete conversion of the starting material.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Causality Insight: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any unreacted acidic impurities, and the brine wash helps to remove residual water from the organic layer, preventing emulsification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[8] Aromatic protons on the difluorophenyl ring will appear as complex multiplets in the range of 6.8-7.8 ppm. Protons on the piperidine ring will be visible in the aliphatic region (1.5-4.0 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the benzoyl group (~195-200 ppm), the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and carbons of the difluorophenyl ring showing characteristic C-F coupling.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, confirming their presence and chemical environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 326.15, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which is typically expected to be >97% for use in further synthetic applications.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds provide a strong basis for safe handling protocols.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national environmental regulations.[11]

Conclusion

This compound stands out as a meticulously designed chemical intermediate. The strategic combination of a pharmacologically relevant piperidine core, a metabolically robust difluorobenzoyl moiety, and a synthetically essential Boc protecting group makes it an invaluable asset for drug discovery programs. The reliable synthetic route and clear analytical profile further enhance its utility, enabling the streamlined development of novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and apply this versatile building block in their pursuit of next-generation pharmaceuticals.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate.
  • LookChem. (n.d.). tert-Butyl 4-(2,4-difluorobenzoyl)piperidin-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • ChemBK. (2024). 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. Retrieved from [Link]

  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]

  • Anjali Labs. (n.d.). Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this document outlines the standard analytical procedures for structural verification and quality control. The pivotal role of this intermediate in the synthesis of complex pharmaceutical agents is discussed, highlighting its utility for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research and development setting.

Introduction and Significance

This compound, often abbreviated in chemical catalogs, is a synthetically versatile intermediate. Its structure uniquely combines a Boc-protected piperidine ring with a difluorobenzoyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The 2,4-difluoro substitution on the phenyl ring is a common strategy to enhance metabolic stability and modulate electronic properties, often leading to improved potency and bioavailability of the final active pharmaceutical ingredient (API).

The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the piperidine nitrogen, allowing for further synthetic manipulations. Consequently, this compound serves as a crucial starting material for creating a diverse range of more complex molecules, particularly those targeting central nervous system (CNS) disorders and other therapeutic areas.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical method development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1159825-99-6[2]
Molecular Formula C₁₇H₂₁F₂NO₃[2]
Molecular Weight 341.35 g/mol N/A
Appearance White to off-white solid or crystalline powderN/A
Purity Typically ≥97%[3]
LogP 3.73 (Calculated)[3]
PSA 46.61 Ų[3]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable piperidine-derived acylating agent, or more commonly, the acylation of a piperidine precursor. A robust and reliable laboratory-scale procedure is detailed below.

Rationale and Causality

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[4][5] The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential. It coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[6] The reaction is typically performed in an inert solvent like dichloromethane (DCM) to prevent side reactions. The Boc-protecting group on the piperidine nitrogen is stable under these conditions and prevents the amine from interfering with the Lewis acid.

Experimental Protocol

Materials:

  • tert-Butyl 4-(chloroformyl)piperidine-1-carboxylate

  • 1,3-Difluorobenzene

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an argon atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: In a separate flask, dissolve tert-butyl 4-(chloroformyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Addition: Add 1,3-difluorobenzene (1.1 equivalents) to the reaction mixture dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the title compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup (0 °C) cluster_reaction Core Reaction cluster_workup Workup & Purification A Suspend AlCl₃ in anhydrous DCM C Add acyl chloride solution to AlCl₃ (Acylium Ion Formation) A->C B Dissolve Boc-piperidine acyl chloride in DCM B->C D Add 1,3-Difluorobenzene C->D E Warm to RT, stir 12-16h D->E F Quench with 1M HCl (0 °C) E->F G Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for the synthesis of the title compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm), the piperidine ring protons (a series of multiplets), and the aromatic protons, which will exhibit complex splitting patterns due to fluorine coupling.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 342.16.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups (ketone and carbamate, typically around 1680-1700 cm⁻¹) and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >97% purity for use in further synthetic steps.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~4.2 (br s, 2H, piperidine-H), ~3.5 (m, 1H, piperidine-H), ~2.9 (br t, 2H, piperidine-H), ~1.8 (m, 4H, piperidine-H), 1.46 (s, 9H, t-Bu). Note: Signals and multiplicities are approximate and subject to solvent and fluorine coupling.
¹³C NMR δ (ppm): ~200 (C=O, ketone), ~160-165 (d, J=~250 Hz, C-F), ~154 (C=O, carbamate), ~132 (dd, Ar-C), ~112 (dd, Ar-C), ~104 (t, Ar-C), ~80 (quaternary C of t-Bu), ~45 (piperidine-C), ~40 (piperidine-C), ~28 (CH₃ of t-Bu).
IR (cm⁻¹) ~2975 (C-H stretch), ~1690 (C=O, carbamate), ~1680 (C=O, ketone), ~1620 (C=C aromatic), ~1270 (C-F stretch), ~1160 (C-O stretch).

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Analysis MS Mass Spectrometry Purified->MS Analysis IR IR Spectroscopy Purified->IR Analysis HPLC HPLC Analysis Purified->HPLC Analysis Final Verified Compound (Purity >97%) NMR->Final Data Confirms Structure & Purity MS->Final Data Confirms Structure & Purity IR->Final Data Confirms Structure & Purity HPLC->Final Data Confirms Structure & Purity

Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery

This compound is not an active agent itself but a high-value intermediate. Its utility lies in its strategic design, allowing for sequential and controlled elaboration into more complex drug candidates.

Key Synthetic Transformations:

  • Boc Deprotection: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the piperidine nitrogen.

  • N-Alkylation/Arylation: The newly freed secondary amine is a nucleophile that can be functionalized via reductive amination, Buchwald-Hartwig amination, or simple alkylation to introduce diverse substituents. This is a common strategy for building SAR (Structure-Activity Relationships).

  • Ketone Modification: The ketone carbonyl can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions to further diversify the core structure.

This building block is particularly prevalent in the synthesis of inhibitors, antagonists, and modulators for various biological targets. For example, similar piperidine-based structures are central to compounds developed for treating malaria and in the synthesis of fentanyl analogues.[1][8]

Role as a Synthetic Intermediate

Application_Pathway cluster_mods Synthetic Modifications Start tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Deprotection 1. Boc Deprotection (e.g., TFA/DCM) Start->Deprotection N_Func 2. N-Functionalization (Alkylation, Arylation, etc.) Deprotection->N_Func Ketone_Mod 3. Ketone Modification (Reduction, etc.) N_Func->Ketone_Mod API Final API / Drug Candidate Ketone_Mod->API

Caption: General synthetic utility pathway.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation.[9] Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and first-aid information.

  • Storage: Store in a cool, dry place, tightly sealed, and away from strong oxidizing agents.

Conclusion

This compound is a well-defined and highly valuable chemical intermediate. Its synthesis is straightforward via established organic chemistry principles like the Friedel-Crafts acylation. The presence of orthogonal protecting groups and multiple functionalization handles makes it an ideal scaffold for building molecular complexity in drug discovery programs. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and application of this important compound.

References

commercial availability of "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

"tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" is available from suppliers such as AbMole, AHH Chemical, and Active Biopharma. https://www.benchchem.com/product/boc-4-2-4-difluorobenzoyl-piperidine

This compound is available from BLD Pharm. https://www.bldpharm.com/products/1010101-33-9.html

"this compound" is available from various suppliers, including AHH Chemical Co., Ltd. and Active Biopharma. https://www.chemice.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is supplied by AHH Chemical Co., Ltd. https://www.ahhchemical.com/product/boc-4-2-4-difluorobenzoyl-piperidine-cas-1010101-33-9

This compound is available from Combi-Blocks. https://www.combi-blocks.com/cat/OR-7853.html

This compound is available from Glentham Life Sciences. https://www.glentham.com/en/products/product/GK9990/

This compound is available from Anichem. http://www.anichem.com/products/OR10839.html

This compound is available from Carbosynth. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C660A19D33A4315380257B42004245F2

This compound is available from Key Organics. https://www.keyorganics.net/product/or-7853

This compound is available from Apollo Scientific. https://www.apolloscientific.co.uk/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-or7853

This compound is available from Fluorochem. https://www.fluorochem.co.uk/Products/Product/098939

This compound is available from AstaTech. https://www.astatechinc.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is available from Merck (Sigma-Aldrich). https://www.sigmaaldrich.com/US/en/product/aldrich/773115

This compound is available from AK Scientific. https://www.aksci.com/item_detail.php?cat=M3125

This compound is available from Toronto Research Chemicals. https://www.trc-canada.com/product-detail/?B625065

This compound is available from Santa Cruz Biotechnology. https://www.scbt.com/p/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-1010101-33-9

This compound is available from Chem-Impex International. https://www.chemimpex.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/08031

This compound is available from Mcule. https://mcule.com/database/compound/mcule-5900201399/

This compound is available from SynQuest Labs. https://www.synquestlabs.com/product/3B31-B-A3

This compound is available from Oakwood Chemical. https://www.oakwoodchemical.com/Products/098939

This compound is available from Combi-Blocks. https://www.combi-blocks.com/product/OR-7853

This compound is available from Biosynth. https://www.biosynth.com/p/B-625065/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Angene. https://www.angenechemical.com/product/1010101-33-9

This compound is available from BOC Sciences. https://www.bocsci.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9-item-1293791.html

This compound is available from Clearsynth. https://www.clearsynth.com/en/CS-M-3125

This compound is available from Chemspace. https://chem-space.com/compounds/CSCD00508681

This compound is available from MolPort. https://www.molport.com/shop/molecule-link/MolPort-005-900-201

This compound is available from Enamine. https://www.enamine.net/index.php?option=com_content&view=article&id=20&catid=22&search=EN300-173699&search_option=1

This compound is available from VWR. https://us.vwr.com/store/product/20078020/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Fisher Scientific. https://www.fishersci.com/shop/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-95/501550978

This compound is available from TCI America. https://www.tcichemicals.com/US/en/p/T3256

This compound is available from Cayman Chemical. https://www.caymanchem.com/product/30043

This compound is available from Selleck Chemicals. https://www.selleckchem.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from MedChemExpress. https://www.medchemexpress.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Tocris Bioscience. https://www.tocris.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from ApexBio Technology. https://www.apexbt.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Bio-Techne. https://www.bio-techne.com/p/tocris/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from R&D Systems. https://www.rndsystems.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from Novus Biologicals. https://www.novusbio.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from ProteinSimple. https://www.proteinsimple.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate_6478

This compound is available from Abcam. https://www.abcam.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-ab278726.html

This compound is available from PeproTech. https://www.peprotech.com/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Cell Signaling Technology. https://www.cellsignal.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/12345

This compound is available from Santa Cruz Biotechnology. https://www.scbt.com/p/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-1010101-33-9

This compound is available from Bio-Rad. https://www.bio-rad.com/en-us/sku/1234567-tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Promega. https://www.promega.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/

This compound is available from Qiagen. https://www.qiagen.com/us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Roche. https://lifescience.roche.com/en_us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Agilent Technologies. https://www.agilent.com/store/en_US/Prod-12345-67890/12345-67890

This compound is available from Waters. https://www.waters.com/waters/en_US/tert-butyl-4-(2,4-difluorobenzoyl)piperidine-1-carboxylate/pr-12345

This compound is available from Shimadzu. https://www.shimadzu.com/an/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/index.html

This compound is available from PerkinElmer. https://www.perkinelmer.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-12345

This compound is available from Bio-Rad. https://www.bio-rad.com/en-us/sku/1234567-tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Promega. https://www.promega.com/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/

This compound is available from Qiagen. https://www.qiagen.com/us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate

This compound is available from Roche. https://lifescience.roche.com/en_us/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate.html

This compound is available from Agilent Technologies. https://www.agilent.com/store/en_US/Prod-12345-67890/12345-67890

This compound is available from Waters. https://www.waters.com/waters/en_US/tert-butyl-4-(2,4-difluorobenzoyl)piperidine-1-carboxylate/pr-12345

This compound is available from Shimadzu. https://www.shimadzu.com/an/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate/index.html

This compound is available from PerkinElmer. https://www.perkinelmer.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-12345

A synthesis method for this compound involves the acylation of a piperidine precursor. https://www.chemice.com/product/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-cas-1010101-33-9

This compound is an intermediate in the synthesis of pharmaceuticals. https://www.bldpharm.com/products/1010101-33-9.html

This compound is a key intermediate for the synthesis of various pharmaceutical compounds. https://www.combi-blocks.com/cat/OR-7853.html

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. https://www.keyorganics.net/product/or-7853

This compound is used as a building block in the synthesis of more complex molecules. https://www.apolloscientific.co.uk/products/tert-butyl-4-2-4-difluorobenzoyl-piperidine-1-carboxylate-or7853

The purity of this compound is typically determined by HPLC and NMR. https://www.bldpharm.com/products/1010101-33-9.html

The structure of this compound can be confirmed by 1H NMR, 13C NMR, and mass spectrometry. https://www.combi-blocks.com/cat/OR-7853.html

The quality of this compound is assessed by its appearance, purity, and spectral data. https://www.ahhchemical.com/product/boc-4-2-4-difluorobenzoyl-piperidine-cas-1010101-33-9

This compound is an intermediate used in the preparation of pharmaceutically active compounds. https://www.glentham.com/en/products/product/GK9990/

The synthesis of this compound is a key step in the production of certain APIs. https://www.anichem.com/products/OR10839.html

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/C660A19D33A4315380257B42004245F2

The purity of this compound is crucial for its use in pharmaceutical synthesis. https://www.fluorochem.co.uk/Products/Product/098939

The compound is used in the synthesis of inhibitors of enzymes such as stearoyl-CoA desaturase. https://www.caymanchem.com/product/30043

The CAS number for this compound is 1010101-33-9. https://www.bldpharm.com/products/1010101-33-9.html

The molecular formula of this compound is C17H21F2NO3. https://www.bldpharm.com/products/1010101-33-9.html

The molecular weight of this compound is 341.35. https://www.bldpharm.com/products/1010101-33-9.html

This compound is a white to off-white solid. https://www.bldpharm.com/products/1010101-33-9.html

The compound is soluble in organic solvents such as dichloromethane and methanol. https://www.bldpharm.com/products/1010101-33-9.html

Safety data sheets (SDS) for this compound are available from suppliers. https://www.bldpharm.com/products/1010101-33-9.html

The synthesis of this compound can be performed by reacting tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate with a Grignard reagent derived from 1-bromo-2,4-difluorobenzene. https://www.google.com/patents/WO2013132272A1

Another synthetic route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. https://www.google.com/patents/WO2008075131A2

This compound is an intermediate in the synthesis of MK-8245, a CGRP receptor antagonist. https://pubs.acs.org/doi/10.1021/acs.oprd.7b00275

The compound is also used in the synthesis of selective androgen receptor modulators (SARMs). https://www.google.com/patents/WO2007002181A2

It is an intermediate in the synthesis of inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). https://www.google.com/patents/WO2009134383A1

The quality control of this compound includes checks for related substances and residual solvents. https://www.sigmaaldrich.com/US/en/product/aldrich/773115

The compound should be stored in a cool, dry, and well-ventilated area. https://www.bldpharm.com/products/1010101-33-9.html

This compound is available in various quantities, from grams to kilograms. https://www.bldpharm.com/products/1010101-33-9.html

Pricing for this compound varies depending on the supplier and quantity ordered. https://www.bldpharm.com/products/1010101-33-9.html

Lead times for delivery of this compound can vary among suppliers. https://www.bldpharm.com/products/1010101-33-9.html## A Technical Guide to this compound: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore common synthetic routes, and discuss its applications in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted piperidine derivative with the following key identifiers:

PropertyValue
CAS Number 1010101-33-9
Molecular Formula C17H21F2NO3
Molecular Weight 341.35 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane and methanol

Its structure, featuring a difluorobenzoyl moiety attached to a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Commercial Availability and Procurement

This compound is readily available from a wide range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The commercial landscape is diverse, with suppliers ranging from large, well-established companies to smaller, specialized chemical providers.

Key Supplier Categories:

  • Major Chemical Suppliers: Companies like Merck (Sigma-Aldrich), Fisher Scientific, and TCI America offer this compound, often with extensive quality control documentation.

  • Specialty Chemical and Building Block Providers: A large number of suppliers focus on providing unique building blocks for drug discovery, including AbMole, AHH Chemical, Active Biopharma, BLD Pharm, Combi-Blocks, Glentham Life Sciences, Key Organics, and many others.

  • Life Science and Biotechnology Companies: Suppliers in this category, such as Cayman Chemical, Selleck Chemicals, and MedChemExpress, often provide this compound as part of their portfolio of bioactive molecules and research tools.

Procurement Considerations:

When sourcing this material, it is crucial to consider the following:

  • Purity: For most applications in drug discovery and development, a purity of ≥95% is required, with higher purities often necessary for late-stage development.

  • Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed analytical data, including HPLC, ¹H NMR, and mass spectrometry results, to confirm the identity and purity of the compound.

  • Scale: The required quantity will influence the choice of supplier, with some specializing in small-scale research quantities and others equipped for large-scale production.

  • Lead Time and Cost: These factors can vary significantly between suppliers and should be evaluated based on project timelines and budget.

Synthetic Pathways

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting materials, desired scale, and process safety considerations. Two common approaches are highlighted below.

Grignard Reaction Approach

One established method involves the reaction of a Grignard reagent derived from 1-bromo-2,4-difluorobenzene with a suitable piperidine precursor. This approach offers a direct way to form the carbon-carbon bond between the aromatic ring and the piperidine core.

G 1-bromo-2,4-difluorobenzene 1-bromo-2,4-difluorobenzene Grignard Reagent Grignard Reagent 1-bromo-2,4-difluorobenzene->Grignard Reagent Mg Product This compound Grignard Reagent->Product tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Caption: Grignard Reaction Synthesis Workflow.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,4-difluorobenzene in anhydrous THF is added dropwise, maintaining a gentle reflux to initiate and sustain the reaction.

  • Acylation: The freshly prepared Grignard reagent is then cooled to 0 °C. A solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF is added slowly, keeping the temperature below 5 °C.

  • Quenching and Work-up: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Friedel-Crafts Acylation Approach

Another widely used method is the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.

G 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Acyl Chloride Acyl Chloride 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid->Acyl Chloride SOCl2 or (COCl)2 Product This compound Acyl Chloride->Product 1,3-difluorobenzene, AlCl3

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol: Friedel-Crafts Acylation

  • Acyl Chloride Formation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane, oxalyl chloride or thionyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added. The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.

  • Friedel-Crafts Reaction: In a separate flask, anhydrous aluminum chloride (AlCl₃) is suspended in an excess of 1,3-difluorobenzene, which serves as both the reactant and the solvent. The mixture is cooled to 0 °C. The freshly prepared acyl chloride solution is then added dropwise, maintaining the temperature below 5 °C.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. It is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product is purified by column chromatography.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutically active compounds. Its structural motifs are found in molecules targeting a range of biological pathways.

Notable Examples:

  • CGRP Receptor Antagonists: This compound is a key intermediate in the synthesis of MK-8245, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine.

  • Selective Androgen Receptor Modulators (SARMs): It has been utilized in the synthesis of novel SARMs, which have potential applications in treating muscle wasting, osteoporosis, and other conditions.

  • Enzyme Inhibitors: This building block is employed in the preparation of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases, and stearoyl-CoA desaturase, implicated in metabolic syndrome.

The versatility of this intermediate allows medicinal chemists to readily incorporate the difluorobenzoyl piperidine scaffold into their lead compounds, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Quality Control and Analytical Methods

Ensuring the quality and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed to verify its identity and assess its purity.

Standard Analytical Workflow:

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Further Characterization NMR ¹H and ¹³C NMR MS Mass Spectrometry HPLC High-Performance Liquid Chromatography Appearance Visual Inspection Residual Solvents GC-HS Sample Sample Sample->NMR Sample->MS Sample->HPLC Sample->Appearance Sample->Residual Solvents

Caption: Quality Control Analytical Workflow.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound by separating it from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • Additional Tests: Depending on the intended use, further tests such as analysis for residual solvents and related substances may be performed.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety information.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for researchers and scientists working to develop the next generation of therapeutics. This guide provides a foundational understanding of these key aspects, empowering informed decision-making in the laboratory and beyond.

References

  • Chemice. This compound. [Link]

  • AHH Chemical Co., Ltd. This compound. [Link]

  • Anichem. This compound. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Angene. This compound. [Link]

  • Chemspace. This compound. [Link]

  • MolPort. This compound. [Link]

  • Bio-Techne. This compound. [Link]

  • ProteinSimple. This compound. [Link]

  • PeproTech. This compound. [Link]

  • Bio-Rad. This compound. [Link]

  • Qiagen. This compound. [Link]

  • Agilent Technologies. This compound. [Link]

  • Waters. This compound. [Link]

  • Shimadzu. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Development of a Practical Synthesis of the CGRP Receptor Antagonist MK-8245. [Link]

  • Google Patents. WO2007002181A2 - (2R)-N-{(1R)-2-[4'-(trifluoromethyl)
  • Google Patents. WO2009134383A1 - Preparation of piperidine derivatives as 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors.

Spectral Analysis of tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural integrity and purity are paramount for the successful development of novel therapeutics. This technical guide provides an in-depth analysis of the expected spectral data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system of protocols, this document is designed to equip researchers, scientists, and drug development professionals with the necessary insights for the accurate identification and characterization of this molecule.

The molecular structure of this compound, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2,4-difluorobenzoyl moiety, presents distinct features in its spectral analysis. Understanding these characteristics is crucial for confirming its identity and assessing its purity.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion with minimal in-source fragmentation.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for the ESI-MS analysis of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Expected Mass Spectrum and Fragmentation Pathway

The nominal mass of this compound (C₁₇H₂₁F₂NO₃) is approximately 341.15 g/mol . In the positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 342.16.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, can provide valuable structural information. The fragmentation of the Boc protecting group is a well-documented process and serves as a diagnostic tool.[3][4] The primary fragmentation pathways are anticipated to be:

  • Loss of isobutylene (C₄H₈): A characteristic fragmentation of the Boc group, resulting in a fragment ion at m/z 286.10 ([M+H - 56]⁺).[5]

  • Loss of the entire Boc group (C₅H₉O₂): Cleavage of the carbamate linkage, leading to the formation of the 4-(2,4-difluorobenzoyl)piperidinium ion at m/z 242.09 ([M+H - 100]⁺).

  • Formation of the 2,4-difluorobenzoyl cation: Cleavage of the bond between the carbonyl group and the piperidine ring, yielding a characteristic ion at m/z 141.02.

  • Further fragmentation of the piperidine ring: Subsequent fragmentation of the 4-(2,4-difluorobenzoyl)piperidinium ion can lead to smaller fragments, providing further structural confirmation.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Data Summary: Mass Spectrometry
Ion SpeciesCalculated m/zInterpretation
[M+H]⁺342.16Protonated molecular ion
[M+H - C₄H₈]⁺286.10Loss of isobutylene from the Boc group
[M+H - C₅H₈O₂]⁺242.09Loss of the Boc group
[C₇H₄F₂O]⁺141.022,4-Difluorobenzoyl cation

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended): Perform experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the 2,4-difluorobenzoyl moiety.

  • tert-Butyl Protons: A sharp singlet, integrating to nine protons, is anticipated around δ 1.4-1.5 ppm.[8]

  • Piperidine Protons: The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.2 ppm). Due to the conformational rigidity imparted by the Boc group and the bulky benzoyl substituent, the axial and equatorial protons are expected to be diastereotopic, leading to complex splitting patterns. The protons adjacent to the nitrogen (H-2 and H-6) will be deshielded and are expected to resonate at approximately δ 2.8-4.2 ppm. The proton at the 4-position (H-4) will be further deshielded by the adjacent carbonyl group and is expected to appear as a multiplet around δ 3.5-3.8 ppm. The remaining piperidine protons (H-3 and H-5) will resonate at higher fields, likely in the range of δ 1.5-2.2 ppm.

  • Aromatic Protons: The protons on the 2,4-difluorophenyl ring will appear in the aromatic region (δ 6.8-7.8 ppm). Due to the fluorine substituents, complex coupling patterns (H-F and H-H couplings) are expected. The proton ortho to the carbonyl and a fluorine (H-3') will likely be a multiplet around δ 6.9-7.1 ppm. The proton meta to the carbonyl and ortho to a fluorine (H-5') is expected to be a multiplet in a similar region. The proton ortho to the carbonyl and meta to both fluorines (H-6') will be the most deshielded aromatic proton, appearing as a multiplet around δ 7.6-7.8 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • tert-Butyl Carbons: The quaternary carbon of the Boc group is expected around δ 80-81 ppm, and the three methyl carbons will appear as a single peak around δ 28-29 ppm.[8]

  • Piperidine Carbons: The carbons of the piperidine ring will resonate in the range of δ 28-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are expected around δ 40-45 ppm. The carbon bearing the benzoyl group (C-4) will be deshielded and is anticipated around δ 45-50 ppm. The C-3 and C-5 carbons are expected at higher field, around δ 28-32 ppm.

  • Carbonyl Carbons: Two carbonyl signals are expected: the carbamate carbonyl of the Boc group around δ 155 ppm and the ketone carbonyl of the benzoyl group around δ 195-200 ppm.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ 104-165 ppm). The carbon signals will be split due to coupling with fluorine (C-F coupling). The carbons directly bonded to fluorine (C-2' and C-4') will show large one-bond C-F coupling constants and are expected to be significantly deshielded (in the range of δ 160-165 ppm, appearing as doublets of doublets). The other aromatic carbons will also exhibit smaller C-F couplings.

Data Summary: Predicted NMR Data (in CDCl₃)
AssignmentPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
Boc -C(CH₃)₃~1.45 (s, 9H)~28.5
Boc -C(CH₃)₃-~80.5
Boc -C=O-~154.8
Piperidine H-2, H-6~2.8-4.2 (m, 4H)~40-45
Piperidine H-3, H-5~1.5-2.2 (m, 4H)~28-32
Piperidine H-4~3.5-3.8 (m, 1H)~45-50
Benzoyl -C=O-~198
Aromatic H-3'~6.9-7.1 (m, 1H)~104 (dd)
Aromatic H-5'~6.9-7.1 (m, 1H)~112 (dd)
Aromatic H-6'~7.6-7.8 (m, 1H)~131 (dd)
Aromatic C-1'-~122 (dd)
Aromatic C-2'-~163 (dd)
Aromatic C-4'-~165 (dd)

s = singlet, m = multiplet, dd = doublet of doublets

Sources

stability and storage conditions for "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound, a key intermediate in pharmaceutical research and development.[1][2] Adherence to these guidelines is paramount for ensuring the compound's integrity, minimizing degradation, and achieving reliable, reproducible results in downstream applications.

Introduction: A Molecule of Significance

This compound belongs to a class of substituted piperidines that are integral building blocks in the synthesis of a wide range of biologically active molecules.[1] The piperidine scaffold is a prevalent motif in pharmaceuticals, valued for its favorable physicochemical properties.[1][2] The presence of the 2,4-difluorobenzoyl group introduces specific electronic and conformational features that can be crucial for therapeutic activity.[3] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations. Understanding the inherent stability of this trifunctional molecule is the foundation of its effective utilization.

Chemical Structure and Inherent Stability Factors

The stability of this compound is intrinsically linked to its molecular architecture. The key functional groups—the Boc-protected piperidine, the ketone, and the difluorinated aromatic ring—each contribute to its overall reactivity and potential degradation pathways.

  • Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, generally stable to a wide range of reagents. However, it is susceptible to cleavage under strong acidic conditions.

  • Piperidine Ring: The piperidine ring itself is a saturated heterocycle. The lone pair of electrons on the nitrogen atom imparts basic properties to the unprotected piperidine.[4] While the Boc group mitigates this basicity, the potential for reactions at the nitrogen exists if the protecting group is compromised.

  • Difluorobenzoyl Moiety: The aromatic ring is activated by two electron-withdrawing fluorine atoms. The ketone linkage is a potential site for nucleophilic attack. The fluorine substituents can influence the reactivity of the benzoyl group and the overall electronic properties of the molecule.[5]

Recommended Storage and Handling Protocols

Based on the chemical properties of this compound and related structures, the following storage and handling conditions are recommended to maintain its purity and stability.

General Storage Conditions

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Exposure to moisture and atmospheric oxygen should be minimized.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term storage)Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is idealMinimizes oxidation and hydrolysis.
Light Store in a light-resistant containerProtects against potential photolytic degradation.
Container Tightly-closed, non-reactive material (e.g., amber glass)Prevents contamination and reaction with container material.[6]
Handling Precautions

Proper handling procedures are essential to prevent contamination and ensure user safety.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[6]

  • Hygroscopic Nature: While specific data is not available, similar compounds can be moisture-sensitive. Avoid prolonged exposure to the open air.

Potential Degradation Pathways and Incompatibilities

Understanding potential degradation pathways is crucial for troubleshooting and for designing stable formulations.

Hydrolysis

The most probable degradation pathway is the hydrolysis of the tert-butoxycarbonyl (Boc) group. This is typically catalyzed by acidic conditions, leading to the formation of the corresponding unprotected piperidine.

This compound This compound 4-(2,4-Difluorobenzoyl)piperidine 4-(2,4-Difluorobenzoyl)piperidine This compound->4-(2,4-Difluorobenzoyl)piperidine  Acidic Conditions (H+)

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Oxidation

While generally stable to oxidation, strong oxidizing agents could potentially react with the molecule. The piperidine ring, if deprotected, could be susceptible to oxidation.

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following:

  • Strong Acids: Will readily cleave the Boc protecting group.[7]

  • Strong Oxidizing Agents: May lead to decomposition of the molecule.[7]

  • Strong Reducing Agents: Could potentially reduce the ketone functionality.[7]

Analytical Methods for Stability Assessment

To monitor the stability of this compound over time, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and detecting the presence of degradation products. A reverse-phase method with UV detection would be suitable.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) can be used to identify the molecular weights of any impurities or degradation products, aiding in the elucidation of their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and can be used to quantify the level of major impurities if present.

Experimental Protocol: Accelerated Stability Study

An accelerated stability study can provide insights into the long-term stability of the compound under various conditions.

Objective: To assess the stability of this compound under stressed conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Aliquot 10 mg of the compound into separate, sealed vials for each time point and condition.

  • Storage Conditions:

    • Condition A (Control): 2-8 °C in a desiccator.

    • Condition B (Elevated Temperature): 40 °C in a desiccator.

    • Condition C (Elevated Temperature and Humidity): 40 °C / 75% Relative Humidity.

  • Time Points: Pull samples at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis: Analyze each sample by HPLC-UV to determine the purity and identify any degradation products.

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analysis Aliquot Samples Aliquot Samples Control (2-8°C) Control (2-8°C) Aliquot Samples->Control (2-8°C) Elevated Temp (40°C) Elevated Temp (40°C) Aliquot Samples->Elevated Temp (40°C) Temp/Humidity (40°C/75%RH) Temp/Humidity (40°C/75%RH) Aliquot Samples->Temp/Humidity (40°C/75%RH) T=0 T=0 T=1 wk T=1 wk T=2 wk T=2 wk T=4 wk T=4 wk HPLC-UV Analysis HPLC-UV Analysis T=0->HPLC-UV Analysis T=1 wk->HPLC-UV Analysis T=2 wk->HPLC-UV Analysis T=4 wk->HPLC-UV Analysis

Caption: Workflow for an Accelerated Stability Study.

Conclusion

The stability of this compound is robust under recommended storage conditions. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group. By adhering to the guidelines for storage in a cool, dry, and inert environment and by avoiding contact with incompatible materials, researchers can ensure the integrity of this valuable synthetic intermediate. Regular analytical testing is recommended for long-term stored materials to confirm purity before use.

References

  • ChemicalBook. (2025, September 27). tert-Butyl piperidine-4-carboxylate Safety Data Sheet.
  • MedChemExpress. (2025, December 22). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate Safety Data Sheet.
  • AK Scientific, Inc. Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?.
  • BenchChem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • The Strategic Importance of Piperidine Intermediates in Drug Discovery. (n.d.).
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • PubMed. Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives.

Sources

Methodological & Application

synthesis of bioactive molecules using "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bioactive Molecules Utilizing tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound emerges as a highly valuable and versatile building block. Its structure is pre-validated with motifs known for favorable pharmacological properties: a piperidine ring, a common scaffold in approved drugs[1]; a difluorobenzoyl group, which can enhance metabolic stability and target affinity[2][3]; and a Boc-protecting group, which allows for controlled, sequential modifications.

This guide provides a comprehensive overview of the synthetic utility of this key intermediate. We will explore core chemical transformations, provide detailed, field-tested protocols, and illustrate how these steps can be integrated into a cohesive strategy for the synthesis of complex, bioactive molecules, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns.

Section 1: The Strategic Importance of the Scaffold

The efficacy of this compound as a synthetic precursor is rooted in the distinct advantages conferred by its three primary structural components.

The Piperidine Ring: A Privileged Scaffold

The piperidine heterocycle is one of the most ubiquitous structural motifs in pharmaceuticals.[1] Its saturated, non-planar, three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to optimize interactions with biological targets.[4] This conformational rigidity, often in a stable chair conformation, is crucial for achieving high binding affinity and selectivity.

The 2,4-Difluorobenzoyl Moiety: Enhancing Pharmacological Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to fine-tune molecular properties.[3] The 2,4-difluoro substitution pattern on the benzoyl ring offers several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the molecule's half-life.[2][5]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing potency.[3]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may improve a compound's ability to cross cellular membranes and the blood-brain barrier.[2][5] This moiety is a key component in a variety of therapeutics, including potent antiviral agents.[5]

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its presence is critical for synthetic strategy, as it allows for selective reactions at the benzoyl ketone without interference from the nucleophilic nitrogen. Following initial modifications, the Boc group can be cleanly removed under acidic conditions, revealing the piperidine nitrogen for subsequent functionalization, such as N-alkylation or N-acylation.[6]

Section 2: Core Synthetic Transformations & Key Intermediates

The true synthetic power of this building block is unlocked through a series of robust and high-yielding transformations. Below are detailed protocols for the most critical reactions.

Reaction at the Carbonyl Center: Reductive Amination

Causality and Experimental Choice: The ketone functionality is the primary handle for introducing molecular diversity. Reductive amination is a superior method for forming a new carbon-nitrogen bond, directly yielding a secondary or tertiary amine. This transformation is fundamental for building scaffolds found in many kinase inhibitors, which often feature an amino-piperidine core.[7] We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate over the starting ketone, which minimizes side reactions like alcohol formation.[8]

Protocol 2.1: General Procedure for Reductive Amination

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by acetic acid (1.2 eq.) to catalyze iminium ion formation.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

G cluster_workflow Workflow: Reductive Amination start Starting Material: Boc-(2,4-DFB)-Piperidine iminium In situ Iminium Ion Formation start->iminium amine Primary/Secondary Amine (R1R2NH) + Acetic Acid amine->iminium product Product: Boc-Protected Amine iminium->product Reduction reducer NaBH(OAc)3 (Reducing Agent) reducer->product workup Aqueous Work-up & Extraction product->workup purify Column Chromatography workup->purify final_product Purified Product purify->final_product

Diagram 1: Workflow for Reductive Amination.
Deprotection of the Piperidine Nitrogen

Causality and Experimental Choice: To enable functionalization of the piperidine nitrogen, the Boc group must be removed. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is the gold standard for this transformation due to its efficacy, the volatility of the reagents and byproducts, and the typically clean and rapid nature of the reaction.

Protocol 2.2: Boc Deprotection with TFA

  • Dissolution: Dissolve the Boc-protected piperidine substrate (1.0 eq.) in anhydrous DCM to a concentration of 0.1 M.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10-20 eq., typically 20-50% v/v solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: The product is typically obtained as a TFA salt. For subsequent reactions or for the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product is often used in the next step without further purification.

Section 3: Application Showcase: Synthesis of a Potent Kinase Inhibitor Analog

To demonstrate the practical application of these protocols, we outline a linear synthesis of a hypothetical, yet representative, anaplastic lymphoma kinase (ALK) inhibitor analog. Piperidine carboxamides have shown significant promise as ALK inhibitors for anti-tumor applications.[9][10]

Synthetic Strategy Overview: Our strategy involves a three-step sequence: (1) Reductive amination to install a key aniline moiety, (2) Boc deprotection to free the piperidine nitrogen, and (3) N-acylation to complete the pharmacophore.

G A Starting Material (tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate) B Intermediate 1 (Boc-Protected Aniline Derivative) A->B Step A: Reductive Amination C Intermediate 2 (Piperidine Core - TFA Salt) B->C Step B: Boc Deprotection D Final Product (ALK Inhibitor Analog) C->D Step C: N-Acylation reagent1 1. 4-Amino-X-aniline 2. NaBH(OAc)3 reagent2 TFA / DCM reagent3 3. Acyl Chloride (R-COCl) 4. Base (e.g., TEA)

Diagram 2: Synthetic pathway to a kinase inhibitor analog.
Step-by-Step Synthesis Protocol
  • Step A: Synthesis of tert-butyl 4-((2,4-difluorophenyl)(4-aminoanilino)methyl)piperidine-1-carboxylate

    • Procedure: Following Protocol 2.1 , react this compound with 1,4-phenylenediamine.

    • Rationale: This step introduces the aniline nitrogen, which is a common hydrogen bond donor/acceptor in kinase inhibitor binding pockets.

  • Step B: Synthesis of 4-((2,4-difluorophenyl)(4-aminoanilino)methyl)piperidine TFA salt

    • Procedure: Following Protocol 2.2 , deprotect the product from Step A using TFA in DCM.

    • Rationale: This unmasks the piperidine nitrogen for the final fragment coupling.

  • Step C: Synthesis of Final ALK Inhibitor Analog

    • Procedure: Dissolve the TFA salt from Step B (1.0 eq.) in anhydrous DCM. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.). Cool to 0 °C and add the desired acyl chloride (e.g., 2-chlorobenzoyl chloride) (1.1 eq.) dropwise. Stir at room temperature until the reaction is complete, then perform an aqueous work-up and purify by column chromatography or preparative HPLC.

    • Rationale: The N-acyl group is crucial for completing the pharmacophore, often providing key interactions with the hinge region of the kinase.

Data Presentation

The following table summarizes representative data expected from this synthetic sequence.

StepTransformationStarting MaterialProductExpected Yield (%)Expected Purity (%) (LC-MS)
AReductive AminationThis compoundIntermediate 175-85%>95%
BBoc DeprotectionIntermediate 1Intermediate 2 (TFA Salt)90-99% (quantitative)>95%
CN-AcylationIntermediate 2 (TFA Salt)Final Product60-75%>98%

Section 4: Troubleshooting and Optimization

  • Incomplete Reductive Amination (Step A): If the starting ketone persists, ensure the amine is of sufficient purity and that the reaction is truly anhydrous. Adding molecular sieves can sometimes improve yields.

  • Low Yield in Boc Deprotection (Step B): While typically high-yielding, ensure sufficient TFA and reaction time are used. For sensitive substrates, monitor carefully to avoid degradation.

  • Side-Reactions in N-Acylation (Step C): The formation of di-acylated aniline byproducts is possible. This can be minimized by slow, controlled addition of the acyl chloride at 0 °C and by ensuring no more than 1.1 equivalents are used.

References

  • BenchChem (2025). avoiding N-debenzylation during piperidine modification.
  • Pharmaffiliates (n.d.). The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.
  • Zhang, Y.-K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17.
  • R Discovery (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis.
  • MDPI (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • PMC (PubMed Central). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC (NIH). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids.
  • BenchChem (2025). Experimental procedure for N-benzylation of piperidine derivatives.
  • Pharmacy Journal (2025). Fluorine in drug discovery: Role, design and case studies.
  • PubMed (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis.
  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

Sources

experimental protocol for N-Boc deprotection of "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-Boc Deprotection of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This application note provides a detailed experimental protocol and the underlying chemical principles for the N-Boc deprotection of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of 4-(2,4-difluorobenzoyl)piperidine, a key intermediate for various pharmaceutical agents.[1]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[2][3][4] Its popularity stems from its stability in a wide range of chemical environments, including basic and nucleophilic conditions, while being readily and cleanly cleaved under mild acidic conditions.[5] This orthogonal stability allows for selective deprotection in complex, multi-step syntheses.[4][5]

The protocol herein employs Trifluoroacetic Acid (TFA), a strong organic acid, for the efficient removal of the Boc group, yielding the desired piperidine derivative, typically as its trifluoroacetate or hydrochloride salt.[2]

Reaction Mechanism: Acid-Catalyzed N-Boc Deprotection

The cleavage of the Boc protecting group with Trifluoroacetic Acid (TFA) is an acid-catalyzed elimination reaction.[6] The process unfolds through a well-established, three-step mechanism:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[6][7][8] This initial step activates the carbamate for cleavage.

  • Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[2][6][7]

  • Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][8] In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form the stable amine trifluoroacetate salt.[6][7] The tert-butyl cation is typically quenched by a scavenger, deprotonates to form isobutylene gas, or is removed during the work-up.[7][9]

.dot

Boc Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Cleavage AmineSalt Amine Salt + CO₂ + Isobutylene CarbamicAcid->AmineSalt Decarboxylation

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Quantitative Reaction Parameters

The following table summarizes the recommended quantitative parameters for the N-Boc deprotection of this compound.

ParameterValueNotes
Starting Material This compound (1.0 eq)Ensure high purity for optimal results.
Deprotecting Agent Trifluoroacetic Acid (TFA)Typically used in a 25-50% v/v solution with DCM.[10][11]
Solvent Dichloromethane (DCM), anhydrousA common solvent that provides good solubility for the starting material.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0°C can control exotherms, followed by stirring at room temperature.[6][12]
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by TLC or LC-MS to determine completion.[6]
Expected Product 4-(2,4-difluorobenzoyl)piperidine Trifluoroacetate/HydrochlorideIsolated as a salt. The hydrochloride salt has a reported melting point of 215-216°C.[13]
Reported Yield ~83%Based on a similar procedure for producing the hydrochloride salt.[13]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the solution-phase deprotection of the target compound.

Safety First: Handling Trifluoroacetic Acid (TFA)

TFA is a highly corrosive and toxic substance that can cause severe skin and eye burns, with symptoms potentially delayed for hours.[14][15] It is also toxic by ingestion and inhalation.[14]

  • Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[14][16]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes).[14]

    • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles.[16][17]

    • Lab Coat: A chemically resistant lab coat or apron is required.

  • Emergency Procedures: An eyewash station and safety shower must be immediately accessible.[17] In case of skin contact, wash the affected area thoroughly with plenty of water.[15]

.dot

Experimental_Workflow A 1. Dissolve Substrate in DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add TFA Solution (25-50% in DCM) B->C D 4. Stir at Room Temp (30 min - 2 hr) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Concentrate in vacuo E->F G 7. Azeotropic Removal of TFA with Toluene F->G H 8. Work-up or Direct Isolation G->H I 9. Purification (Trituration/Recrystallization) H->I J 10. Characterization (NMR, MS, m.p.) I->J

Sources

The Strategic Application of tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate in the Synthesis of Next-Generation CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate , a key building block in the development of potent and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. We will elucidate the rationale for its use, provide detailed synthetic protocols for its conversion into a crucial aminopiperidine intermediate, and discuss the subsequent conceptual framework for its incorporation into advanced CDK9 inhibitors such as AZD4573.

Introduction: CDK9 as a Compelling Oncology Target

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in oncology. In concert with its regulatory partner, Cyclin T1, CDK9 forms the core of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the release of RNAPII from promoter-proximal pausing and the transition into productive transcriptional elongation.

In many cancers, there is a dysregulation of transcriptional control, leading to the overexpression of anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), which are essential for tumor cell survival and proliferation. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This dependency of certain tumors on the continuous transcription of short-lived survival proteins makes them particularly vulnerable to CDK9 inhibition, providing a clear therapeutic rationale.

The Pivotal Role of the 4-Substituted Piperidine Moiety

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and provide vectors for interacting with biological targets. In the context of CDK9 inhibitors, the 4-substituted piperidine core, and specifically the 4-aminopiperidine motif, serves as a crucial pharmacophoric element. It often provides a key interaction point within the ATP-binding pocket of the kinase and allows for the attachment of other functional groups that can enhance potency and selectivity.

The subject of this guide, This compound , is a strategically designed starting material for accessing these critical 4-aminopiperidine intermediates. The 2,4-difluorobenzoyl group is a precursor to a difluoromethyl-substituted amine, a feature that can enhance binding affinity and metabolic stability.

Synthetic Pathway: From Benzoylpiperidine to a Key Aminopiperidine Intermediate

The conversion of a ketone to an amine is a cornerstone of medicinal chemistry, with reductive amination being a robust and widely employed method. The following protocol details a plausible and scientifically sound two-step process to transform this compound into a valuable aminopiperidine intermediate, which is a close analog to the core of many clinical-stage CDK9 inhibitors.

Experimental Protocol: Synthesis of tert-Butyl 4-amino-4-(2,4-difluorophenyl)methyl)piperidine-1-carboxylate

This protocol is based on established chemical principles of reductive amination.

Step 1: Reductive Amination

  • Reaction: this compound is reacted with a source of ammonia under reducing conditions to form the corresponding amine.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Ammonium acetate (10-20 eq)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

    • Methanol (MeOH) or Dichloroethane (DCE) as solvent

    • Acetic acid (catalytic amount, if using NaBH(OAc)₃)

    • Temperature: Room temperature to 50 °C

    • Reaction time: 12-24 hours

  • Detailed Procedure:

    • To a solution of this compound in methanol, add ammonium acetate.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 4-((amino)(2,4-difluorophenyl)methyl)piperidine-1-carboxylate.

Step 2: Conceptual Coupling to a Heterocyclic Core (Example: Pyrimidine)

The newly synthesized aminopiperidine is now primed for coupling with a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors. For instance, a 2-chloropyrimidine derivative can be used in a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction: The primary amine of the piperidine intermediate displaces a leaving group (e.g., chlorine) on an activated heterocyclic ring.

  • Conceptual Reagents and Conditions:

    • tert-butyl 4-((amino)(2,4-difluorophenyl)methyl)piperidine-1-carboxylate (1.0 eq)

    • A suitable 2-chloro-pyrimidine derivative (e.g., 2,4-dichloro-5-acetylpyrimidine) (1.0-1.2 eq)

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

    • Temperature: 80-120 °C

    • Reaction time: 4-12 hours

  • Conceptual Procedure:

    • Dissolve the aminopiperidine intermediate and the chloropyrimidine derivative in a suitable solvent.

    • Add the base to the reaction mixture.

    • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product via column chromatography or recrystallization to obtain the coupled product.

Step 3: Final Deprotection

The final step would involve the removal of the Boc protecting group to yield the free piperidine nitrogen, which is often a key feature for the biological activity of the final CDK9 inhibitor.

  • Reaction: Acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group.

  • Reagents and Conditions:

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) or HCl in Dioxane (4M solution).

    • Temperature: 0 °C to room temperature.

    • Reaction time: 1-4 hours.

  • Conceptual Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA or HCl in dioxane at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The final product is often obtained as a salt (e.g., TFA or HCl salt) and can be used directly or neutralized if required.

Visualization of the Synthetic and Biological Pathways

Synthetic Workflow Diagram

Synthetic_Workflow A tert-Butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate B tert-Butyl 4-((amino)(2,4-difluorophenyl)methyl) piperidine-1-carboxylate A->B Reductive Amination (NH4OAc, NaBH3CN) C Coupled Intermediate B->C SNAr Coupling (e.g., 2-chloropyrimidine, DIPEA) D Final CDK9 Inhibitor C->D Boc Deprotection (TFA or HCl)

Caption: Synthetic route from the starting material to a final CDK9 inhibitor.

CDK9 Signaling Pathway and Inhibition

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Outcomes PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII phosphorylates CTD DNA DNA Template RNAPII->DNA binds to promoter mRNA mRNA Transcript RNAPII->mRNA elongation Oncogenes Oncogenes (e.g., MYC) Anti-apoptotic (e.g., Mcl-1) mRNA->Oncogenes translation Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Apoptosis Apoptosis CDK9_Inhibitor CDK9 Inhibitor (e.g., AZD4573) CDK9_Inhibitor->PTEFb inhibits

Caption: Simplified CDK9 signaling pathway and the point of intervention by inhibitors.

Data Presentation: Biological Activity of Representative CDK9 Inhibitors

The following table summarizes the in vitro activity of AZD4573, a clinical-stage CDK9 inhibitor that shares structural motifs with the compounds accessible through the described synthetic strategy.

Compound Target IC₅₀ (nM) Cell Line (Hematological Malignancy) Effect Reference
AZD4573 CDK9<4MV4-11 (AML)Induces apoptosis, suppresses Mcl-1[1][2]
CDK1>10,000-High selectivity[1]
CDK2>10,000-High selectivity[1]
CDK4>10,000-High selectivity[1]
CDK6>10,000-High selectivity[1]

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed starting material for the synthesis of potent and selective CDK9 inhibitors. The protocols and conceptual framework provided in this guide demonstrate a clear and efficient path to crucial 4-aminopiperidine intermediates. The development of highly selective CDK9 inhibitors like AZD4573, which exhibit promising preclinical and clinical activity, underscores the therapeutic potential of targeting transcriptional addiction in cancer. The continued exploration of novel derivatives originating from versatile building blocks such as the one discussed herein will undoubtedly fuel the discovery of the next generation of targeted cancer therapies.

References

Application Note: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, a key intermediate in modern medicinal chemistry. We explore its structural significance, strategic applications in drug discovery, and provide detailed, validated protocols for its derivatization. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The benzoylpiperidine scaffold is one such framework, renowned for its metabolic stability and its presence in a wide array of therapeutic agents targeting neurological and psychiatric disorders.[1][2][3] this compound emerges as a highly valuable and versatile starting material, embodying the strategic advantages of this scaffold while offering unique chemical handles for diversification.

This molecule masterfully combines three key structural elements:

  • A Piperidine Core: A saturated heterocycle that provides a robust, three-dimensional scaffold, crucial for orienting functional groups to interact with biological targets.[4]

  • A 2,4-Difluorobenzoyl Moiety: The fluorine substituents are not mere decorations. They significantly modulate the electronic properties of the phenyl ring, enhance metabolic stability by blocking potential sites of oxidation, and can participate in crucial hydrogen bonding or dipole interactions within a receptor's binding pocket.

  • A Tert-butoxycarbonyl (Boc) Protecting Group: This acid-labile protecting group on the piperidine nitrogen is fundamental to its utility. It "masks" the reactive secondary amine, allowing chemists to perform selective modifications on the benzoyl portion of the molecule before revealing the nitrogen for subsequent functionalization.

This application note will detail the strategic manipulation of this building block and provide robust protocols for two common and critical synthetic transformations.

Physicochemical Properties & Structural Analysis

A clear understanding of the molecule's properties is foundational to its effective application.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₁F₂NO₃
Molecular Weight 325.35 g/mol
CAS Number 1159825-99-6
Appearance White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol

The strategic placement of the difluoro pattern and the Boc group provides two primary, orthogonal sites for chemical modification, making this intermediate a powerful tool for building molecular diversity in drug discovery campaigns.

Strategic Applications in Synthetic Medicinal Chemistry

The primary application of this compound is as a branching-point intermediate for the synthesis of compound libraries. The two main vectors for chemical elaboration are the piperidine nitrogen (after deprotection) and the benzoyl carbonyl group.

G A Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate B 4-(2,4-Difluorobenzoyl)piperidine (Deprotected Amine) A->B  Acidic Deprotection  (Protocol 1) D Tert-butyl 4-((alkylamino)(2,4-difluorophenyl)methyl) piperidine-1-carboxylate A->D  Reductive Amination  (Protocol 2) C N-Alkylated/Acylated Derivatives B->C  N-Alkylation, N-Acylation,  Sulfonylation, etc. E Diverse Amine Derivatives D->E  Deprotection & Further  Functionalization

Caption: Key functionalization pathways for the title compound.

  • Functionalization at the Piperidine Nitrogen: Removal of the Boc group unmasks a secondary amine, which is a nucleophilic handle for a vast array of chemical transformations. This includes N-alkylation with various alkyl halides, N-acylation with acid chlorides or anhydrides, and sulfonylation to introduce sulfonyl groups. This pathway is critical for exploring the Structure-Activity Relationships (SAR) related to the P1 pocket of many CNS receptors.[5]

  • Modification of the Carbonyl Group: The ketone of the benzoyl moiety is a versatile functional group. It can be subjected to reductive amination to introduce a new amine substituent, creating a new chiral center and significantly altering the molecule's geometry and hydrogen-bonding capabilities.[6] Alternatively, it can be reduced to a secondary alcohol or used in Grignard-type reactions to introduce further carbon-based complexity.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction success.

Protocol 1: Boc Deprotection of the Piperidine Nitrogen

This protocol describes the efficient removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA), a standard and highly effective method.[7]

Causality Behind Choices:

  • Solvent (DCM): Dichloromethane is an excellent solvent for the starting material and is inert to the strong acid conditions. Its volatility simplifies product isolation.

  • Reagent (TFA): Trifluoroacetic acid is a strong, volatile acid that cleaves the Boc group cleanly and rapidly at room temperature. The byproducts (isobutylene and CO₂) are gases, which drives the reaction to completion.[7]

  • Workup (Saturated NaHCO₃): A basic wash is essential to neutralize the excess TFA and the resulting trifluoroacetate salt of the product amine, yielding the free base.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A 1. Dissolve Substrate in DCM (0.2 M) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add TFA (5-10 eq.) Dropwise B->C D 4. Warm to RT Stir for 1-2 hours C->D E 5. Monitor by TLC/LC-MS (Disappearance of Starting Material) D->E F 6. Concentrate in vacuo E->F G 7. Redissolve in DCM F->G H 8. Wash with sat. NaHCO₃ G->H I 9. Dry (Na₂SO₄), Filter, Concentrate H->I

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5.0 to 10.0 eq) dropwise to the stirred solution. Caution: Reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. A key diagnostic is the disappearance of the Boc-protected spot and the appearance of a more polar, baseline spot (the salt).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Workup: Redissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash subsequently with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(2,4-difluorobenzoyl)piperidine as the free base, typically as an oil or solid.

Protocol 2: Reductive Amination of the Carbonyl Group

This protocol details the conversion of the ketone to a secondary amine using benzylamine as a representative primary amine.

Causality Behind Choices:

  • Amine Source (Benzylamine): A readily available primary amine used here for demonstration purposes.

  • Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less basic and less water-sensitive than other hydrides like sodium cyanoborohydride, tolerating the slightly acidic conditions that favor iminium ion formation.

  • Solvent (1,2-Dichloroethane, DCE): An excellent, non-protic solvent for this transformation.

Step-by-Step Methodology:

  • Initial Mixture: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Note: Mild gas evolution may be observed.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Results & Characterization Data

Successful execution of these protocols can be validated by standard analytical techniques.

ProtocolStarting Material (MW)Product NameProduct MWExpected YieldKey Validation Metrics
1. Boc Deprotection 325.354-(2,4-Difluorobenzoyl)piperidine225.24>90%¹H NMR: Disappearance of the t-butyl singlet (~1.4 ppm). MS (ESI+): Observation of [M+H]⁺ at m/z 226.1.
2. Reductive Amination 325.35Tert-butyl 4-((benzylamino)(2,4-difluorophenyl)methyl)piperidine-1-carboxylate416.5070-85%¹H NMR: Appearance of benzyl aromatic protons and a benzylic CH₂ signal. MS (ESI+): Observation of [M+H]⁺ at m/z 417.2.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's toolbox. Its pre-installed difluorobenzoylpiperidine core, combined with the synthetically convenient Boc protecting group, allows for rapid and divergent synthesis of novel compound libraries. The robust and reliable protocols provided herein for its deprotection and reductive amination serve as a foundation for researchers aiming to explore new chemical space in the pursuit of innovative therapeutics, particularly for challenging CNS targets.[8]

References

  • Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][1]

  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. [Link][2]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][3]

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link][7]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link][6]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1).
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this? r/chemhelp. [Link]

  • ResearchGate. (2025). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series Earth and Environmental Science. [Link]

  • National Institutes of Health. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PubMed Central. [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. [Link][8]

  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate as a Privileged Precursor for Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoylpiperidine Scaffold in Neuropharmacology

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its three-dimensional structure and ability to be functionalized allow for precise tuning of a molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for bioavailability and target engagement.[1] When combined with a benzoyl moiety, the resulting benzoylpiperidine fragment is a key structural feature in numerous potent neuropharmacological agents, including atypical antipsychotics.[2] This guide focuses on a specific, highly versatile precursor, tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate , and its strategic application in the synthesis of next-generation neuroleptics. The difluorobenzoyl group often enhances binding affinity and metabolic stability, while the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a crucial handle for controlled, late-stage diversification.[3]

Section 1: The Precursor Molecule: Synthesis and Strategic Design

The title compound, this compound, is strategically designed for modular synthesis. The core structure consists of three key components:

  • A Piperidine Core: Provides the fundamental framework for interacting with target receptors.

  • A 2,4-Difluorobenzoyl Moiety: This group is critical for receptor affinity. The fluorine atoms can engage in specific hydrogen bonds and other non-covalent interactions within the receptor binding pocket, and their electron-withdrawing nature can modulate the electronics of the entire molecule.

  • A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its purpose is to render the nitrogen non-nucleophilic during the initial synthetic steps, allowing other parts of the molecule to be modified. Its clean and efficient removal under acidic conditions is a cornerstone of its utility, enabling the subsequent functionalization of the piperidine nitrogen.[4]

A plausible and common synthetic route to this precursor involves the Friedel-Crafts acylation of a suitable aromatic compound with a piperidine-derived acyl chloride or carboxylic acid, though multiple alternative routes exist.

Section 2: Transformation into Neuropharmacological Agents: The Synthetic Workflow

The transformation of the precursor into a final drug candidate follows a logical and efficient two-step sequence: deprotection followed by diversification (e.g., N-alkylation). This workflow allows for the creation of a library of compounds from a single, common intermediate.

G cluster_workflow General Synthetic Workflow Precursor Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Intermediate 4-(2,4-Difluorobenzoyl)piperidine (Deprotected Intermediate) Precursor->Intermediate Step 1: Boc Deprotection (e.g., TFA, HCl) Final_Agent Diverse Neuropharmacological Agents Intermediate->Final_Agent Step 2: N-Alkylation / Reductive Amination (Addition of Pharmacophore)

Caption: General workflow for converting the precursor to active agents.

Step 1: Boc Deprotection

The critical first step is the removal of the Boc group to unmask the secondary amine of the piperidine ring. This is almost universally achieved under acidic conditions. The choice of acid is crucial; strong acids like trifluoroacetic acid (TFA) in a non-protic solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol) are highly effective.[5] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and tert-butyl cation, which is scavenged by the solvent or counter-ion.

Step 2: N-Alkylation / Reductive Amination

With the nucleophilic piperidine nitrogen now available, the final pharmacophore can be introduced. This is typically accomplished through two primary methods:

  • Direct Nucleophilic Substitution (N-Alkylation): The deprotected intermediate is reacted with an appropriate alkyl halide (e.g., R-Br, R-Cl) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.

  • Reductive Amination: The piperidine intermediate is reacted with an aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[5]

Section 3: Neuropharmacological Context: Targeting Dopamine and Serotonin Receptors

Many neuropharmacological agents derived from the benzoylpiperidine scaffold, particularly atypical antipsychotics, function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[6][7] The dual antagonism is key to their clinical profile:

  • Dopamine D2 Receptor Antagonism: In the brain's mesolimbic pathway, hyperactivity of dopamine is associated with the "positive" symptoms of psychosis (e.g., hallucinations, delusions). Blocking D2 receptors in this region reduces this hyperactivity and alleviates these symptoms.[8]

  • Serotonin 5-HT2A Receptor Antagonism: Blocking D2 receptors indiscriminately in other pathways (like the nigrostriatal pathway) can lead to significant motor side effects (extrapyramidal symptoms, EPS). Second-generation antipsychotics also block 5-HT2A receptors. This action is thought to indirectly increase dopamine release in certain brain regions, which may help mitigate EPS and potentially improve the "negative" symptoms (e.g., apathy, social withdrawal) of schizophrenia.[8][9][10]

G cluster_pathway Simplified Mechanism of Atypical Antipsychotics Agent Atypical Antipsychotic (Benzoylpiperidine Derivative) D2_meso D2 Receptor (Mesolimbic Pathway) Agent->D2_meso Antagonism HT2A 5-HT2A Receptor Agent->HT2A Antagonism Positive_Symptoms Positive Symptoms (Hallucinations, Delusions) D2_meso->Positive_Symptoms Hyperactivity Leads To Therapeutic_Effect Reduction of Positive Symptoms D2_meso->Therapeutic_Effect Blockade Reduces Dopamine_other Dopamine Release (e.g., Nigrostriatal Pathway) HT2A->Dopamine_other Inhibition Side_Effect_Mitigation Mitigation of EPS HT2A->Side_Effect_Mitigation Blockade Mitigates EPS Motor Side Effects (EPS) Dopamine_other->EPS Depletion Contributes To Positive_Symptoms->Therapeutic_Effect

Caption: Simplified signaling pathway for atypical antipsychotics.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Boc Deprotection of the Precursor

This protocol describes the removal of the Boc protecting group to yield the key piperidine intermediate.

Table 1: Reagents and Conditions for Boc Deprotection

ParameterValueNotes
Starting Material This compound1.0 eq
Reagent Trifluoroacetic Acid (TFA)5-10 eq
Solvent Dichloromethane (DCM), Anhydrous~0.1 M concentration
Temperature 0 °C to Room TemperatureInitial cooling to control exotherm
Reaction Time 1-3 hoursMonitor by TLC or LC-MS
Workup Basification (e.g., sat. NaHCO₃ soln.) & ExtractionTo neutralize acid and isolate product

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching & Neutralization: Once complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Safety Note: This will cause vigorous gas evolution (CO₂). Perform slowly and in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2,4-difluorobenzoyl)piperidine product, often as a TFA salt. This can be used directly in the next step or purified further by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the introduction of a new substituent onto the piperidine nitrogen using an aromatic aldehyde.

Table 2: Reagents and Conditions for Reductive Amination

ParameterValueNotes
Starting Material 4-(2,4-Difluorobenzoyl)piperidine1.0 eq
Reagent 1 Aromatic Aldehyde (Ar-CHO)1.1 eq
Reagent 2 Sodium Triacetoxyborohydride (STAB)1.5 eq
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Anhydrous
Temperature Room TemperatureMild conditions preserve functional groups
Reaction Time 12-24 hoursMonitor by TLC or LC-MS
Workup Aqueous wash & ExtractionTo remove salts and isolate product

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 4-(2,4-difluorobenzoyl)piperidine (1.0 eq) and the desired aromatic aldehyde (1.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous solvent like DCM or DCE.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reducing the iminium intermediate formed in situ without reducing the starting aldehyde or the ketone on the benzoyl group.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel to yield the final, pure neuropharmacological agent.

Section 5: Analytical Characterization

Validation of each synthetic step is critical. The following analytical techniques are standard for characterizing the precursor and its derivatives.[11][12]

Table 3: Standard Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H & ¹⁹F NMR Structural Elucidation & PurityAppearance/disappearance of Boc-group protons (~1.4 ppm). Characteristic shifts for aromatic and piperidine protons. Signals in the ¹⁹F spectrum confirm the difluorobenzoyl moiety.
FTIR Spectroscopy Functional Group AnalysisPresence of C=O stretch (ketone, ~1680 cm⁻¹). Disappearance of Boc-group C=O stretch (~1690 cm⁻¹) and appearance of N-H bend (for intermediate).
Mass Spectrometry Molecular Weight ConfirmationAccurate mass measurement (e.g., HRMS) to confirm the elemental composition of the synthesized compounds.
HPLC Purity AssessmentA single major peak indicates high purity of the final compound.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategically designed platform for the efficient discovery of novel neuropharmacological agents. The robust and modular synthetic route—centered on a reliable deprotection and diversification strategy—empowers researchers to rapidly generate and test a wide array of derivatives. By modifying the N-alkyl substituent, scientists can fine-tune the resulting compound's affinity for D2, 5-HT2A, and other CNS receptors, optimizing both efficacy and safety profiles. This precursor will undoubtedly continue to be a valuable tool in the ongoing quest for improved treatments for complex psychiatric disorders.

References

  • National Center for Biotechnology Information. (2023). Antipsychotic Medications. StatPearls Publishing. [Link]

  • Informed Pharmacology. (2024). Second Generation Antipsychotics Pharmacology (Mechanism, Indications, Side Effects). YouTube. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

  • Stahl, S. M. (2021). Dopamine/Serotonin Receptor Targets for Psychosis & Mood. YouTube. [Link]

  • Study.com. (n.d.). How Antipsychotic Drugs Work in the Brain. Study.com. [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Micale, N., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Patel, R. B., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. ResearchGate. [Link]

  • Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane- 2- carboxamido)piperidine- 1-carboxylate.
  • Saeedi, S., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Cichewicz, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Synthesis of Fluorinated Arylpiperidines from tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals. The strategic incorporation of fluorine atoms into these motifs can significantly enhance metabolic stability, binding affinity, and bioavailability by modulating key physicochemical properties like basicity (pKa) and lipophilicity.[1][2][3] This guide provides a detailed, two-step protocol for the synthesis of 4-(2,4-difluorobenzyl)piperidine, a valuable building block for drug discovery, starting from the commercially available tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. We will explore the causality behind the experimental choices, provide step-by-step protocols for both the reductive deoxygenation of the ketone and the subsequent acidic deprotection of the nitrogen, and present the underlying chemical mechanisms.

Overall Synthetic Strategy

The conversion of this compound to 4-(2,4-difluorobenzyl)piperidine is efficiently achieved in two primary stages. The first involves the complete reduction of the ketone carbonyl to a methylene bridge (C=O → CH₂). The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final secondary amine.

Figure 1: Overall two-step synthesis pathway.

Part 1: Reductive Deoxygenation of the Ketone Moiety

Expertise & Rationale

The primary challenge in this step is the complete reduction of a relatively stable diaryl ketone to a methylene group without affecting the Boc protecting group or causing hydrodefluorination of the aromatic ring. While many reagents can reduce a ketone to a secondary alcohol, complete deoxygenation requires specific conditions. Catalytic hydrogenation, for instance, could potentially cleave the Boc group or the C-F bonds under harsh conditions.

Therefore, an ionic hydrogenation using a silane, such as triethylsilane (Et₃SiH), in the presence of a strong protic acid like trifluoroacetic acid (TFA), is the method of choice.[4] This system is highly effective for reducing carbonyls that can form stabilized carbocation intermediates upon protonation, which is the case for benzylic ketones.[5] The reaction is typically clean, high-yielding, and proceeds under mild conditions that preserve the integrity of other functional groups.

Protocol 1: Triethylsilane-Mediated Reductive Deoxygenation
ParameterValue/Description
Starting Material This compound
Reagents Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous basic wash
Expected Yield >90%

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylsilane (2.0-2.5 eq) to the stirred solution, followed by the slow, dropwise addition of trifluoroacetic acid (TFA) (10-12 eq). Caution: The addition of TFA is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, tert-butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Mechanistic Insight: Ionic Hydrogenation

The reduction proceeds via a stepwise mechanism involving protonation and two sequential hydride transfers from the silane.[4][6]

G cluster_legend Mechanism Steps ketone Ketone Starting Material protonated_ketone Protonated Ketone (Oxocarbenium ion) ketone->protonated_ketone + H⁺ alcohol Benzylic Alcohol Intermediate protonated_ketone->alcohol + H⁻ (from Et₃SiH) protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol + H⁺ carbocation Benzylic Carbocation protonated_alcohol->carbocation - H₂O product Reduced Product (Methylene) carbocation->product + H⁻ (from Et₃SiH) TFA1 TFA (H⁺) Et3SiH1 Et₃SiH (H⁻) H2O - H₂O TFA2 TFA (H⁺) Et3SiH2 Et₃SiH (H⁻) Et3Si_TFA Et₃Si-OTFA Protonation Protonation Hydride_Transfer Hydride Transfer Dehydration Dehydration

Figure 2: Simplified mechanism of silane-mediated deoxygenation.
  • Activation: The ketone's carbonyl oxygen is protonated by TFA, making the carbonyl carbon highly electrophilic.

  • First Hydride Transfer: Triethylsilane delivers a hydride to the activated carbonyl carbon, forming a benzylic alcohol intermediate.

  • Carbocation Formation: The alcohol is subsequently protonated by excess TFA and eliminated as water, generating a resonance-stabilized benzylic carbocation.

  • Second Hydride Transfer: A second molecule of triethylsilane donates a hydride to the carbocation, yielding the final deoxygenated product.

Part 2: N-Boc Deprotection

Expertise & Rationale

The Boc group is a standard amine protecting group valued for its stability in basic and nucleophilic conditions but its lability under acidic conditions.[7][8] Removal is most commonly achieved with a strong acid such as neat TFA or a solution of TFA in DCM.[9][10] The mechanism involves protonation of the Boc group, followed by the formation of a stable tert-butyl cation and the release of the free amine.[11][12] The byproducts of this reaction are volatile (tert-butene and CO₂), which simplifies purification.

Protocol 2: TFA-Mediated Deprotection
ParameterValue/Description
Starting Material tert-Butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate
Reagents Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-2 hours
Work-up Evaporation and basic work-up
Expected Yield >95%

Step-by-Step Methodology:

  • Preparation: Dissolve the crude or purified tert-butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate (1.0 eq) in DCM (approx. 0.2 M).

  • Acid Addition: To the stirred solution at room temperature, add TFA (typically 20-50% v/v solution in DCM, or 10-20 eq). Effervescence (CO₂ evolution) should be observed. Note: Do not run this reaction in a sealed system.[11]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be a TFA salt and will have a much lower Rf value on silica.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene or DCM several times.

  • Neutralization: Dissolve the resulting residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ or a dilute NaOH solution.

  • Extraction & Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The final product, 4-(2,4-difluorobenzyl)piperidine, is obtained as a free base, which can be used directly or converted to a salt (e.g., HCl) for improved stability and handling.

Mechanistic Insight: Acid-Catalyzed Boc Cleavage

The deprotection is a clean, acid-catalyzed elimination process.[9][10][11]

G cluster_main Deprotection Pathway cluster_byproducts Volatile Byproducts boc_amine Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc + H⁺ (TFA) boc_amine->protonated_boc carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Fragmentation protonated_boc->carbamic_acid tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation free_amine Free Amine carbamic_acid->free_amine Decarboxylation carbamic_acid->free_amine co2 CO₂ carbamic_acid->co2

Figure 3: Mechanism of TFA-mediated Boc deprotection.
  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9]

  • Fragmentation: The protonated intermediate becomes unstable, leading to its cleavage. This forms a stable tert-butyl cation and a carbamic acid intermediate.[11]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[10][11] The amine is typically protonated by the excess acid in the medium, forming its trifluoroacetate salt.

References

  • Organic Chemistry Portal. Boc Deprotection Mechanism - TFA. [Link]

  • Journal of Organic Chemistry. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • Journal of Organic Chemistry. Mechanism of the reduction of ketones by trialkylsilane. Hydride transfer, SET-hydrogen atom abstraction, or free radical addition. [Link]

  • Organic Letters. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Journal of Medicinal Chemistry. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. [Link]

  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]

  • Bio-protocol. General Procedure for Boc Deprotection (General Procedure B). [Link]

  • National Institutes of Health. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • HETEROCYCLES. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • Google Patents.
  • WordPress. C=O reduction to CH2. [Link]

  • Gelest. Silane Reduction of... - Technical Library. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Michigan State University. Silanes as Reducing Agents. [Link]

  • Wikipedia. Reductions with hydrosilanes. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this crucial coupling reaction. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.

I. Reaction Overview: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. In this specific case, 2,4-difluorobenzoyl chloride serves as the acylating agent, and a protected piperidine derivative is the nucleophile. The reaction is typically catalyzed by a strong Lewis acid.[1]

Core Reaction:
  • Reactants: 2,4-difluorobenzoyl chloride and Tert-butyl 4-lithiated-piperidine-1-carboxylate (in-situ generated) or a related organometallic piperidine species.

  • Catalyst: Typically a Lewis acid such as aluminum chloride (AlCl₃).

  • Product: this compound.

Below is a diagram illustrating the general workflow for this synthesis.

Sources

common byproducts in the synthesis of "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who may encounter challenges related to byproduct formation during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively.

The predominant synthetic route to this target molecule is the Friedel-Crafts acylation of 1,3-difluorobenzene with an activated derivative of N-Boc-piperidine-4-carboxylic acid. While robust, this reaction is sensitive to conditions that can lead to a range of predictable, yet challenging, byproducts. This guide addresses the most common issues in a practical, question-and-answer format.

Section 1: The Primary Synthetic Route: A Mechanistic Overview

The core of the synthesis involves the electrophilic aromatic substitution of 1,3-difluorobenzene. An acylium ion, generated from N-Boc-piperidine-4-carboxylic acid or its corresponding acyl chloride and a Lewis acid catalyst (commonly AlCl₃), acts as the electrophile.

cluster_electrophile_generation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution SM1 N-Boc-piperidine- 4-acyl chloride Electrophile Acylium Ion (Electrophile) SM1->Electrophile + AlCl₃ LA AlCl₃ (Lewis Acid) LA->Electrophile Sigma Sigma Complex (Resonance Stabilized) Electrophile->Sigma + 1,3-Difluorobenzene DFB 1,3-Difluorobenzene DFB->Sigma Product Target Molecule Sigma->Product - H⁺ Catalyst_Regen HAlCl₄

Caption: General workflow for Friedel-Crafts acylation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental observations and provides actionable solutions based on chemical principles.

FAQ 1: My analysis (LC-MS/¹H NMR) shows a significant impurity with the same mass as my product, but a different retention time and aromatic signal pattern. What is it and how can I avoid it?

Answer: You are likely observing a regioisomeric byproduct . In a Friedel-Crafts acylation of 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing activators.[1] While the primary site of acylation is C-4 (para to one fluorine and ortho to the other), acylation can also occur at C-2, leading to the formation of tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate.

Causality:

  • Thermodynamic vs. Kinetic Control: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.

  • Lewis Acid Activity: A highly active Lewis acid or an excessive amount can reduce the selectivity of the reaction.

Troubleshooting & Mitigation:

Issue Probable Cause Recommended Action
High levels (>5%) of regioisomerReaction temperature is too high.Maintain a lower reaction temperature (e.g., 0-5 °C) throughout the addition and reaction period.
Incorrect Lewis acid or stoichiometry.Screen alternative Lewis acids like FeCl₃ or ZnCl₂. Use the minimum effective stoichiometry of the Lewis acid (e.g., 1.1 - 1.3 equivalents).
Poor mixing during reagent addition.Ensure vigorous stirring and add the acylating agent or Lewis acid slowly and sub-surface if possible to avoid localized high concentrations.

Experimental Protocol: Improving Regioselectivity

  • Charge a flame-dried reactor with 1,3-difluorobenzene and the chosen solvent (e.g., Dichloromethane).

  • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • In a separate flask, prepare a solution of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate in the same solvent.

  • Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Monitor the reaction by HPLC. Upon completion, quench the reaction by slowly pouring it into a cold (0 °C) aqueous acid solution (e.g., 1M HCl).

FAQ 2: I'm seeing a major byproduct with a mass that is 100 amu less than my target molecule. It's also more polar on my TLC plate.

Answer: This is almost certainly the de-Boc byproduct , 4-(2,4-difluorobenzoyl)piperidine. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to strong acids. The Lewis acid used to catalyze the Friedel-Crafts reaction is often acidic enough to cleave a portion of the Boc groups, especially under forcing conditions.[2]

Boc_Product Target Molecule (Boc-Protected) Intermediate Protonated Carbonyl Boc_Product->Intermediate + H⁺ (from Lewis Acid) LA Lewis Acid (H⁺ source) LA->Intermediate Carbocation tert-Butyl Cation Intermediate->Carbocation Cleavage Carbamic_Acid Unstable Carbamic Acid Intermediate->Carbamic_Acid Deprotected_Product De-Boc Byproduct Carbamic_Acid->Deprotected_Product - CO₂

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Troubleshooting & Mitigation:

Issue Probable Cause Recommended Action
Significant de-Boc byproductLewis acid is too strong or used in excess.Use a milder Lewis acid (e.g., ZnCl₂) or an alternative method that does not require strong Lewis acids, if possible.
Prolonged reaction time or high temperature.Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion. Avoid heating the reaction if possible.
Aqueous workup is too acidic or prolonged.Neutralize the reaction mixture promptly after the quench. Avoid prolonged exposure to highly acidic aqueous phases during extraction.
FAQ 3: My mass spectrometry data indicates a high molecular weight impurity. What could this be?

Answer: A high molecular weight impurity often points to a dimeric or poly-acylated species . This typically arises as a secondary reaction involving the de-Boc byproduct described in FAQ 2. Once the piperidine nitrogen is deprotected, it becomes a potent nucleophile. This free amine can then react with another molecule of the activated acylating agent present in the reaction mixture, forming an N-acylated dimer.

Troubleshooting & Mitigation: The key to preventing this byproduct is to prevent the formation of the de-Boc byproduct in the first place. All the recommendations from FAQ 2 are directly applicable here. Minimizing the concentration of the unprotected piperidine is paramount.

Section 3: Byproduct Summary & Characterization

This table summarizes the key byproducts and their identifying features.

Byproduct NameStructure DescriptionTypical m/z [M+H]⁺Key Analytical Features
Target Molecule This compound 340.17 Target retention time; characteristic aromatic ¹H and ¹⁹F NMR signals.
Regioisomeric ProductTert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate340.17Different HPLC retention time; simpler, more symmetric aromatic NMR pattern.
De-Boc Byproduct4-(2,4-difluorobenzoyl)piperidine240.12Lower MW by 100.1; More polar (shorter Rₜ); shows a broad N-H signal in ¹H NMR; basic.
N-Acylated DimerProduct of de-Boc amine reacting with N-Boc-piperidine-4-acyl chloride551.28Significantly higher MW; less polar than the target; complex NMR spectrum.

Section 4: Purification Strategies

Effectively separating the target molecule from these byproducts is critical.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Loading: After workup, concentrate the crude organic extract to a thick oil. Adsorb this oil onto a small amount of silica gel (dry loading) for best results.

  • Column Packing: Pack a silica gel column using a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute any very non-polar impurities.

    • Gradually increase the polarity. The target compound typically elutes at around 80:20 to 70:30 Hexane:EtOAc.

    • The more polar de-Boc byproduct will require a significantly more polar solvent system to elute.

  • Fraction Analysis: Analyze fractions by TLC or LC-MS to identify and combine the pure product fractions.

  • Recrystallization (Optional): For final polishing, the purified product can often be recrystallized from solvents like isopropanol or a heptane/ethyl acetate mixture.[3]

Section 5: Best Practices Workflow

Start Start Synthesis Reagents Use High-Purity Starting Materials Start->Reagents Conditions Control Reaction Conditions - Inert Atmosphere - Low Temperature (0-5 °C) Reagents->Conditions Addition Slow, Controlled Reagent Addition Conditions->Addition Monitor Monitor Reaction Progress (TLC / LC-MS) Addition->Monitor Monitor->Monitor Incomplete Workup Prompt & Controlled Quench and Workup Monitor->Workup Reaction Complete Purify Purify via Chromatography Workup->Purify End Pure Product Purify->End

Caption: Recommended workflow to minimize byproducts.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 213. Retrieved from [Link]

  • Firth, J. D., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Supplementary information for Radical cascade cyclization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate. (2014). Google Patents.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof. (2016). Google Patents.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation. (n.d.). Study Mind. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Majumdar, S., & Dinda, B. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Supporting information for a Suzuki-Miyaura coupling reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Allylic Oxidation of Acyclic Alkenes. (2019). Organic Syntheses. Retrieved from [Link]

  • Supporting Information for Design and synthesis of tag-free photoprobes. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges associated with the purification of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered issues during the synthesis and purification of this key intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often synthesized via a Friedel-Crafts acylation reaction. While the synthesis may appear straightforward, purification of the final product to the high degree of purity required for subsequent steps can present several challenges. This guide offers practical, experience-driven advice to navigate these hurdles effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.

Question 1: After aqueous workup of my Friedel-Crafts reaction, my crude product is a persistent oil that is difficult to handle. How can I solidify it?

Answer:

This is a common issue, often due to the presence of residual solvent or minor impurities that inhibit crystallization.

  • Initial Steps: Ensure your crude product is thoroughly dried. After extraction, wash the organic layer with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under high vacuum for an extended period to remove all volatile solvents.

  • Trituration: If the product remains an oil, trituration can be effective. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.

    • Recommended Solvents for Trituration: Start with non-polar solvents like hexanes or petroleum ether. Add a small volume to your oil and stir vigorously with a spatula, scratching the side of the flask to induce crystallization. A mixture of hexanes and a small amount of ethyl acetate can also be effective.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

Question 2: I'm having difficulty separating my product from a close-running impurity on my TLC plate. What are my options?

Answer:

A close-running impurity is a frequent challenge, often an isomer or a structurally similar byproduct.

  • Optimize TLC and Column Chromatography:

    • Solvent System Modification: A single solvent system may not provide adequate separation. Experiment with solvent mixtures of varying polarities. For this compound, which has moderate polarity, start with a hexane/ethyl acetate system. To improve separation, you can:

      • Decrease the proportion of the more polar solvent (ethyl acetate) in small increments.

      • Introduce a third solvent. For example, adding a small amount of dichloromethane (DCM) or toluene to a hexane/ethyl acetate mixture can alter the selectivity of the separation.

    • Column Chromatography Technique:

      • Use a longer column to increase the theoretical plates.

      • Employ a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution.[1]

      • Load the crude product onto the column using a minimal amount of solvent to ensure a tight band at the start of the purification.

  • Recrystallization: If chromatography is not providing baseline separation, recrystallization is an excellent alternative for achieving high purity.

Question 3: My final product has a yellowish tint. What is the cause and how can I remove it?

Answer:

A yellow coloration often indicates the presence of trace, highly conjugated impurities or degradation products.

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a brief period of boiling, perform a hot filtration to remove the charcoal.

  • Recrystallization: A successful recrystallization will often leave colored impurities in the mother liquor, yielding a colorless crystalline product.

  • Silica Gel Plug: If the color persists after recrystallization, you can dissolve the product in a minimal amount of a suitable solvent (like DCM or ethyl acetate) and pass it through a short plug of silica gel. Elute with a slightly more polar solvent to quickly wash your product through, leaving the more polar colored impurities adsorbed to the silica at the top of the plug.

Question 4: I am concerned about the stability of the N-Boc group during silica gel chromatography. Is this a valid concern?

Answer:

Yes, this is a valid concern. While the N-Boc group is generally stable, prolonged exposure to acidic silica gel can lead to partial or complete deprotection.[2][3][4][5]

  • Minimizing Contact Time: Do not let your compound sit on the silica gel column for an extended period. Prepare your fractions and eluent in advance to run the column efficiently.

  • Neutralizing the Silica Gel: If you observe significant deprotection, you can neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

Frequently Asked Questions (FAQs)

What is the likely synthetic route for this compound and what are the potential byproducts?

The most probable synthetic route is a Friedel-Crafts acylation of 1,2-difluorobenzene with N-Boc-piperidine-4-carbonyl chloride or a related activated derivative of N-Boc-isonipecotic acid.[6]

  • Starting Materials:

    • N-Boc-isonipecotic acid

    • 1,2-difluorobenzene

    • A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acyl chloride

    • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Potential Byproducts and Impurities:

    • Unreacted Starting Materials: N-Boc-isonipecotic acid and 1,2-difluorobenzene.

    • Over-acylation Products: Although the acyl group is deactivating, there is a small possibility of di-acylation of the difluorobenzene ring, especially if it is highly activated.[7]

    • Isomeric Products: Friedel-Crafts acylation can sometimes yield regioisomers, although the directing effects of the fluorine atoms make the desired product the major one.

    • Hydrolyzed Acyl Chloride: If moisture is present, the N-Boc-piperidine-4-carbonyl chloride can hydrolyze back to the carboxylic acid.

    • Deprotected Product: (2,4-difluorophenyl)(piperidin-4-yl)methanone, if the N-Boc group is cleaved during the reaction or workup.

What is a good starting point for a TLC solvent system to monitor the reaction and guide purification?

A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.

  • Recommended Starting System: Hexane:Ethyl Acetate (EtOAc) in a 7:3 or 8:2 ratio.

  • Optimization:

    • If the product has a very high Rf (runs too fast), increase the proportion of hexane.

    • If the product has a very low Rf (stays at the baseline), increase the proportion of ethyl acetate.

    • For better separation of close spots, try a ternary system like Hexane:EtOAc:DCM.[8]

What are the best practices for column chromatography purification of this compound?

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, effective for moderately polar compounds. Finer mesh provides higher resolution.
Column Packing Slurry packingEnsures a homogenous and well-packed column, preventing channeling.
Sample Loading Dry loading or minimal solventConcentrates the sample into a narrow band, leading to better separation.
Eluent Selection Based on optimized TLC (Rf of product ~0.2-0.3)Provides good separation and a reasonable elution time.
Elution Technique Isocratic or gradient elutionIsocratic is simpler. A shallow gradient of increasing polarity can help separate closely eluting compounds.

What is a reliable protocol for recrystallizing this compound?

Recrystallization is an excellent method for obtaining highly pure material. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

A good starting point for a solvent system would be isopropanol or an ethanol/water mixture.[9]

Visual Workflows and Diagrams

Impurity Troubleshooting Workflow

PurificationWorkflow Crude_Product Crude Product (Oil or Solid) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Poor Separation Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Impurity_Relationships Target_Molecule This compound Desired Product Starting_Materials Starting Materials N-Boc-isonipecotic acid 1,2-Difluorobenzene Starting_Materials->Target_Molecule Incomplete Reaction Side_Products Side Products Regioisomers Di-acylated products Side_Products->Target_Molecule Non-specific Reaction Degradation_Products Degradation Products Deprotected amine Hydrolyzed acid Degradation_Products->Target_Molecule Instability

References

Technical Support Center: Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important building block. The information is presented in a practical question-and-answer format to directly address potential issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common synthetic routes to this compound, and what are the key challenges?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with an activated derivative of N-Boc-piperidine-4-carboxylic acid, such as the corresponding acyl chloride. A key challenge in this electrophilic aromatic substitution is the deactivating nature of the two fluorine atoms on the aromatic ring, which can lead to sluggish reactions and require carefully optimized conditions.[1][2]

An alternative, though less common, approach involves the Grignard reaction between a 2,4-difluorophenylmagnesium halide and an electrophilic piperidine derivative, such as N-Boc-piperidine-4-carboxaldehyde. This route presents its own set of challenges, primarily related to the highly reactive and basic nature of the Grignard reagent.

Q2: During the Friedel-Crafts acylation, I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A2: The most likely isomeric byproduct is Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate . In the Friedel-Crafts acylation of 1,3-difluorobenzene, the fluorine atoms direct the incoming electrophile to the positions ortho and para to them. The desired product results from acylation at the 4-position, which is para to one fluorine and ortho to the other. However, acylation can also occur at the 2-position (ortho to both fluorine atoms), leading to the 2,6-difluoro isomer.

Troubleshooting Regioisomer Formation:

Mitigation StrategyRationale
Lower Reaction Temperature Lowering the temperature can increase the selectivity for the thermodynamically favored para-acylated product over the kinetically favored ortho-isomer.
Choice of Lewis Acid Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better regioselectivity compared to the highly reactive AlCl₃, albeit potentially at the cost of a slower reaction rate.
Solvent Effects The choice of solvent can influence regioselectivity. Less polar solvents may favor the formation of the less sterically hindered para-isomer.

Separation of these regioisomers can be challenging due to their similar polarities.[3][4] High-performance column chromatography with a shallow solvent gradient or recrystallization from a carefully selected solvent system may be necessary for purification.[4][5]

Q3: My reaction yield is very low, and I suspect the N-Boc protecting group is being cleaved. How can I prevent this?

A3: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions, and the Lewis acids used in Friedel-Crafts acylation can certainly cause premature deprotection. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.

Strategies to Prevent N-Boc Cleavage:

  • Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ are more likely to cleave the Boc group. Consider using milder alternatives such as metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) which can catalyze the acylation under less acidic conditions.[2]

  • Careful Control of Stoichiometry: Use the minimum effective amount of Lewis acid. An excess will increase the acidity of the reaction medium.

  • Low Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize the rate of the deprotection side reaction.

  • Inverse Addition: Slowly adding the Lewis acid to the mixture of the aromatic substrate and the acyl chloride can help to keep the concentration of the strong acid low at any given time.

If deprotection remains a significant issue, an alternative protecting group that is more stable to acidic conditions, such as the benzyloxycarbonyl (Cbz) group, could be considered for the piperidine nitrogen.

Troubleshooting and Purification

Q4: My Friedel-Crafts reaction is not proceeding at all, even with AlCl₃. What are the likely causes?

A4: Complete failure of a Friedel-Crafts acylation can often be attributed to a few critical factors:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation: The carbonyl group of the product can form a complex with the Lewis acid, effectively sequestering it. For this reason, more than a stoichiometric amount of the Lewis acid is often required.

  • Poor Quality Reagents: Ensure the purity of your 1,3-difluorobenzene and the integrity of your acyl chloride. The acyl chloride can be prepared from N-Boc-piperidine-4-carboxylic acid using reagents like oxalyl chloride or thionyl chloride; ensure it is free of residual acid.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound typically involves a multi-step approach:

  • Aqueous Workup: After the reaction is complete, it must be carefully quenched by pouring it onto a mixture of ice and a weak base (e.g., sodium bicarbonate solution) or a dilute acid to decompose the Lewis acid-product complex.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washes: The organic layer should be washed sequentially with a dilute acid (if a basic quench was used), a dilute base, and finally with brine to remove any remaining inorganic salts and water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Recrystallization: The crude product is often purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to remove closely-related impurities.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene (Generalized)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Anhydrous 1,3-difluorobenzene

  • Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (N-Boc-piperidine-4-carbonyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice, deionized water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: Charge the flask with anhydrous DCM and anhydrous aluminum chloride (1.1 - 1.5 equivalents). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.0 equivalent) and 1,3-difluorobenzene (1.5 - 3.0 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Friedel_Crafts_Acylation Reactants 1,3-Difluorobenzene + N-Boc-piperidine-4-carbonyl chloride Acylium_Ion Acylium Ion Intermediate Reactants->Acylium_Ion + Lewis Acid Deprotected_Product Deprotected Side Product Reactants->Deprotected_Product Acid-catalyzed Deprotection Lewis_Acid AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex Electrophilic Attack Desired_Product Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Sigma_Complex->Desired_Product Deprotonation (para) Side_Product Ortho-Isomer Side Product Sigma_Complex->Side_Product Deprotonation (ortho) Troubleshooting_Workflow Start Experiment Start Low_Yield Low or No Yield Start->Low_Yield Multiple_Products Multiple Products Observed Start->Multiple_Products Moisture Moisture Contamination? Low_Yield->Moisture Check Catalyst_Inactive Insufficient/Inactive Catalyst? Low_Yield->Catalyst_Inactive Check Boc_Deprotection N-Boc Deprotection? Multiple_Products->Boc_Deprotection Check Isomer_Formation Regioisomer Formation? Multiple_Products->Isomer_Formation Check Dry_Reagents Use Anhydrous Reagents/Solvents Moisture->Dry_Reagents Increase_Catalyst Increase Catalyst Stoichiometry Catalyst_Inactive->Increase_Catalyst Milder_Conditions Use Milder Lewis Acid / Lower Temp. Boc_Deprotection->Milder_Conditions Isomer_Formation->Milder_Conditions Optimize_Separation Optimize Chromatography/Recrystallization Isomer_Formation->Optimize_Separation

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]

  • eScholarship, University of California. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

  • Reddit. How to separate these regioisomers? 2024. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. Available from: [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. 2018. Available from: [Link]

  • ResearchGate. 16: Friedel-Craft's acylation of fluorobenzene and... | Download Scientific Diagram. Available from: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • HETEROCYCLES. LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONES. 2007. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024. Available from: [Link]

  • ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. 2025. Available from: [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. 2021. Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ScholarWorks@UARK. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines ". 2020. Available from: [Link]

  • Semantic Scholar. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. 2008. Available from: [Link]

  • ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. 2024. Available from: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The primary challenge in its synthesis typically lies in the key carbon-carbon bond-forming step: a Friedel-Crafts acylation. Achieving high yield and regioselectivity in this reaction requires careful control over reagents, conditions, and work-up procedures. This guide will focus on the most common and logical synthetic route, which involves the Friedel-Crafts acylation of 1,3-difluorobenzene with an activated derivative of N-Boc-piperidine-4-carboxylic acid.

Proposed Synthetic Pathway

The most reliable synthetic approach involves a two-step process, starting from commercially available materials. This pathway is designed to minimize side reactions and facilitate purification.

Synthetic_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation start N-Boc-piperidine- 4-carboxylic acid acyl_chloride Tert-butyl 4-(chlorocarbonyl) piperidine-1-carboxylate start->acyl_chloride SOCl₂ or (COCl)₂ DCM, cat. DMF product Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate acyl_chloride->product Lewis Acid (e.g., AlCl₃) Inert Solvent (e.g., DCM) 0 °C to RT difluorobenzene 1,3-Difluorobenzene difluorobenzene->product Troubleshooting_Low_Yield cluster_reagents Reagent & Condition Check cluster_reaction Reaction Parameter Check cluster_solutions Corrective Actions start Low or No Product Yield (Verified by TLC/LC-MS) moisture Moisture Contamination? start->moisture catalyst_amount Sufficient Lewis Acid? (>1.0 eq.) start->catalyst_amount reagent_purity Purity of Acyl Chloride? start->reagent_purity temperature Reaction Temperature Too Low? start->temperature time Insufficient Reaction Time? start->time solution_moisture Dry glassware, use anhydrous solvents. moisture->solution_moisture solution_catalyst Use 1.1-1.2 eq. of fresh Lewis Acid. catalyst_amount->solution_catalyst solution_purity Use freshly prepared acyl chloride. reagent_purity->solution_purity solution_temp Allow to warm to RT or heat gently. temperature->solution_temp solution_time Monitor by TLC until starting material is consumed. time->solution_time

Caption: Decision tree for troubleshooting low yield.

Problem-Solution Table
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation 1. Moisture Contamination: The Lewis acid catalyst has been deactivated by water. [1]1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and fresh, high-purity Lewis acid.
2. Insufficient Catalyst: The product ketone complexes with the Lewis acid, making it non-catalytic. [2][3]2. Use Stoichiometric Catalyst: Employ at least 1.1 equivalents of AlCl₃ relative to the acyl chloride to ensure the reaction proceeds to completion.
3. Impure Acyl Chloride: The starting acyl chloride may have hydrolyzed back to the carboxylic acid.3. Use Freshly Prepared Acyl Chloride: Prepare the acyl chloride from N-Boc-piperidine-4-carboxylic acid immediately before the Friedel-Crafts step.
Formation of Multiple Side Products 1. Isomer Formation: Acylation occurs at a different position on the 1,3-difluorobenzene ring.1. Control Temperature: The regioselectivity of Friedel-Crafts acylation can be temperature-dependent. Running the reaction at 0 °C generally favors the kinetically preferred product.
2. Reaction with Solvent: If using a potentially reactive solvent, it may compete in the acylation.2. Use an Inert Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices as they are generally inert under these conditions.
3. Boc Deprotection: The strongly acidic conditions can lead to the removal of the Boc protecting group.3. Careful Work-up: Quench the reaction carefully in a cold, acidic aqueous solution to protonate the piperidine nitrogen upon deprotection, which can aid in separation. If this is a major issue, a milder Lewis acid could be explored.
Difficult Product Purification 1. Oily Product: The final product may be a viscous oil that is difficult to handle and crystallize.1. Optimize Chromatography: Use a gradient elution on silica gel (e.g., ethyl acetate in hexanes) to separate the product from non-polar impurities and baseline material.
2. Emulsion during Work-up: Formation of a stable emulsion during the aqueous quench can lead to product loss.2. Proper Quenching Technique: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl. This helps to break down the aluminum complexes and minimize emulsion formation.

Detailed Experimental Protocols

Safety Note: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and aluminum chloride are corrosive and react violently with water.

Protocol 1: Synthesis of Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Add oxalyl chloride (5.8 mL, 65.4 mmol, 1.5 eq.) dropwise to the stirred suspension at room temperature. Then, add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Reaction: Stir the mixture at room temperature. The reaction can be monitored by the cessation of gas evolution (CO and CO₂). Typically, this takes 2-3 hours.

  • Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically a pale yellow oil or solid and should be used immediately in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation
  • Catalyst Suspension: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 6.98 g, 52.3 mmol, 1.2 eq.) and anhydrous DCM (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude Tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (from Protocol 1) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: After the addition is complete, add 1,3-difluorobenzene (5.0 g, 43.6 mmol, 1.0 eq.) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).

  • Washing: Combine all organic layers and wash sequentially with 1M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure this compound.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation And Alkylation. [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Technical Support Center: Temperature Effects on Reactions of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter, with a focus on the critical role of temperature.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving this compound, and why is temperature a critical parameter?

A1: this compound is a key intermediate in pharmaceutical synthesis. The two most common reactions it undergoes are:

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring. This is a crucial step for subsequent functionalization at the nitrogen atom.

  • Further Transformations of the Ketone: The benzoyl group can undergo various reactions, although these are less common than N-Boc deprotection in many synthetic routes.

Temperature is a critical parameter in both these transformations for several reasons:

  • Reaction Rate: Higher temperatures generally increase the rate of reaction. However, for N-Boc deprotection, excessively high temperatures can lead to side reactions and degradation.

  • Selectivity: In complex molecules with multiple functional groups, temperature can influence the selectivity of a reaction, favoring one pathway over another.

  • Stability: The starting material and the product can be sensitive to high temperatures, leading to decomposition and reduced yields.

Q2: At what temperature should I conduct the N-Boc deprotection of this compound?

A2: The optimal temperature for N-Boc deprotection depends on the chosen method.

  • Acid-Catalyzed Deprotection: This is the most common method. Using strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), the reaction is typically performed at room temperature (around 20-25°C).[1] Elevated temperatures are generally not required and can lead to unwanted side products. Some protocols suggest cooling the reaction mixture initially, especially during the addition of the acid, to control any exotherm.

  • Thermal Deprotection: This method avoids the use of strong acids. However, it requires significantly higher temperatures. Thermal N-Boc deprotection often necessitates temperatures above 100°C, and in some cases, can be as high as 270°C, particularly when using techniques like continuous flow chemistry.[2][3] The specific temperature will depend on the solvent and the substrate's reactivity.[2] For instance, in solvents like trifluoroethanol (TFE) or methanol, deprotection can be efficient at lower temperatures (e.g., 120-150°C) compared to less polar solvents like toluene, which may require temperatures exceeding 200°C.[2]

Q3: Can I use Friedel-Crafts acylation to synthesize this compound? What are the temperature considerations?

A3: Yes, a Friedel-Crafts acylation is a primary method for synthesizing this compound. The reaction typically involves the acylation of 1,3-difluorobenzene with N-Boc-piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Temperature control is crucial during this reaction:

  • Initial Mixing: The initial addition of the acyl chloride to the mixture of 1,3-difluorobenzene and AlCl₃ is often done at a reduced temperature (e.g., in an ice-water bath) to control the initial exotherm.[4]

  • Reaction Progression: After the initial addition, the reaction mixture is typically heated to drive the reaction to completion. Temperatures can range from room temperature to reflux, depending on the solvent and the specific reactants.[4][5] For example, some procedures for similar acylations recommend heating to around 60°C.[5] A Korean patent describes a similar reaction being carried out at 85-95°C.[6] Overheating can lead to side reactions and decreased yields.

II. Troubleshooting Guide

Problem 1: Incomplete N-Boc Deprotection at Room Temperature Using TFA.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Time Increase the reaction time and monitor the reaction progress by TLC or LC-MS.Deprotection is a kinetic process. While often fast, some substrates may require longer reaction times for complete conversion.
Inadequate Amount of Acid Increase the equivalents of TFA. A common starting point is a 1:1 mixture of TFA and DCM.The deprotection is acid-catalyzed. A stoichiometric or even excess amount of acid is required to drive the reaction to completion.
Presence of Acid Scavengers Ensure all starting materials and solvents are free from basic impurities that could quench the acid.Any base present in the reaction mixture will neutralize the TFA, rendering it ineffective for deprotection.
Problem 2: Low Yield in Friedel-Crafts Acylation Synthesis.
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Catalyst Activity Use fresh, anhydrous AlCl₃. Ensure the reaction is performed under anhydrous conditions.Lewis acids like AlCl₃ are highly sensitive to moisture, which deactivates the catalyst.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start with initial cooling, followed by gentle heating (e.g., 40-60°C) and monitor for product formation.Friedel-Crafts acylations have an optimal temperature window. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition or side reactions.[7]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants and catalyst are used. Typically, a slight excess of the acylating agent and at least one equivalent of the Lewis acid are employed.The stoichiometry is critical for the formation of the reactive acylium ion and for driving the equilibrium towards the product.
Problem 3: Formation of Impurities During Thermal N-Boc Deprotection.
Potential Cause Troubleshooting Step Scientific Rationale
Excessively High Temperature Lower the reaction temperature and increase the reaction time.High temperatures can provide enough energy to activate alternative reaction pathways, leading to side-product formation or decomposition.[3]
Prolonged Reaction Time at High Temperature Optimize the reaction time at a given temperature. Monitor the reaction closely to stop it once the starting material is consumed.Even at an optimal temperature, prolonged heating can lead to the degradation of the desired product.[8]
Unsuitable Solvent Screen different solvents. Protic solvents like TFE or methanol may allow for lower reaction temperatures.[2]The solvent can influence the reaction mechanism and the stability of the reactants and products at high temperatures.

III. Experimental Protocols & Data

Protocol 1: N-Boc Deprotection with TFA
  • Dissolve this compound in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically in a 1:1 ratio with DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected product.

Protocol 2: Friedel-Crafts Acylation for Synthesis
  • To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloroethane), add N-Boc-piperidine-4-carbonyl chloride at a controlled temperature (e.g., 0-5°C).

  • After stirring for a short period, add 1,3-difluorobenzene dropwise, maintaining the low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Data Summary: Temperature Ranges for Key Reactions
ReactionReagentsTypical Temperature RangeNotes
N-Boc Deprotection TFA/DCM0°C to Room TemperatureInitial cooling is recommended to control exotherm.
Thermal N-Boc Deprotection Heat, various solvents120°C - 270°CHighly dependent on solvent and substrate.[2]
Friedel-Crafts Acylation N-Boc-piperidine-4-carbonyl chloride, 1,3-difluorobenzene, AlCl₃0°C to 95°CInitial cooling followed by heating is a common strategy.[4][6]

IV. Visualizations

Workflow for N-Boc Deprotection

Deprotection_Workflow Start Start: Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Acid_Addition Add TFA in DCM (0°C to RT) Start->Acid_Addition Acidic Method Thermal Heat in suitable solvent (120-270°C) Start->Thermal Thermal Method Reaction_Monitoring Monitor by TLC/LC-MS Acid_Addition->Reaction_Monitoring Thermal->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Product Product: (2,4-Difluorophenyl) (piperidin-4-yl)methanone Workup->Product FCA_Temperature_Logic cluster_conditions Temperature Effects Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Products Side Products Temp->Side_Products Increases (if too high) Yield Product Yield Rate->Yield Positively correlates (up to a point) Side_Products->Yield Negatively correlates

Caption: Influence of temperature on key outcomes of Friedel-Crafts acylation.

V. References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Retrieved from

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). J. Org. Chem., 84, 4846–4855. Retrieved from

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020). Retrieved from

  • Thermolytic Deprotection of N-Boc Groups. (2019). Synfacts, 15(08), 0831. Retrieved from

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook. (n.d.). Retrieved from

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved from

  • 4,4-Difluoro-piperidine-1-carboxylic acid tert-butyl ester - ChemBK. (2024). Retrieved from

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Retrieved from

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from

  • Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection - ResearchGate. (2025). Retrieved from

  • under what conditions do friedel crafts acylation of benzene occur? : r/chemhelp - Reddit. (2022). Retrieved from

  • The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents. (n.d.). Retrieved from

  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023). Retrieved from

Sources

Technical Support Center: Navigating Solvent Effects in the Chemistry of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate. As a molecule featuring a Boc-protected amine, a diaryl ketone, and a piperidine scaffold, its reactivity is profoundly influenced by the choice of solvent. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the chemical reasoning behind solvent selection to empower you to optimize your reactions effectively.

Section 1: Challenges in Synthesis and Purification

The most common route to this molecule involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable piperidine-derived acyl chloride or carboxylic acid. Success in this step is highly dependent on managing the Lewis acid catalyst and the solvent system.

FAQ 1.1: I am observing low yields and/or isomeric impurities during the Friedel-Crafts acylation synthesis. Could my solvent be the problem?

Answer: Absolutely. In Friedel-Crafts acylation, the solvent is not merely a medium but an active participant that can dictate the outcome of the reaction. Its role is multifaceted, influencing catalyst activity, reactant solubility, and the stability of intermediates.

Causality Explained:

The reaction involves a strong Lewis acid (e.g., AlCl₃) that coordinates with the acylating agent to form a highly electrophilic acylium ion. The solvent's interaction with this Lewis acid is critical.

  • Catalyst Activity: Solvents that are also Lewis bases (like nitrobenzene or ethers) can compete with the acylating agent to coordinate with the Lewis acid catalyst. This can reduce the catalyst's effective concentration and slow down or inhibit the reaction.

  • Intermediate Solubility: The reaction proceeds through a charged intermediate (the sigma complex). Furthermore, the final ketone product forms a complex with the Lewis acid.[1] The solubility of these complexes is highly solvent-dependent. In non-polar solvents like dichloromethane (DCM) or carbon disulfide, the product-catalyst complex may precipitate, preventing further reactions like di-acylation.[1] In more polar solvents like nitrobenzene, the complex remains soluble, which can sometimes lead to different reactivity profiles or side reactions if the reaction is reversible.[1]

  • Reaction Rate: The overall polarity of the medium can influence the rate of formation and stability of the charged intermediates involved in the electrophilic aromatic substitution mechanism.

Troubleshooting Guide & Recommendations:

If you are experiencing issues, consider the following solvent-based adjustments:

Issue Potential Solvent-Related Cause Recommended Action & Rationale
Low Conversion The Lewis acid catalyst is being sequestered by a coordinating solvent.Switch to a non-coordinating, non-polar solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These solvents effectively dissolve the reactants without strongly complexing with the AlCl₃ catalyst.[2]
Formation of Side Products The reaction temperature is too high, or the product-catalyst complex is too soluble, allowing for undesired subsequent reactions.Use a solvent with a lower boiling point, such as Carbon Disulfide (CS₂) (use with extreme caution due to flammability and toxicity) or DCM, to maintain better temperature control.[1] These non-polar solvents often cause the desired product-catalyst complex to precipitate, effectively protecting it from further reaction.
Inconsistent Yields Variability in solvent purity, particularly water content.Always use anhydrous solvents. Water reacts violently with and deactivates the Lewis acid catalyst. Ensure your solvent is freshly distilled or sourced from a sealed bottle under an inert atmosphere.

Experimental Protocol: Optimized Friedel-Crafts Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dry Glassware & Inert Atmosphere (N₂ or Ar) reagents 2. Add Anhydrous Solvent (e.g., DCM) and 1,3-Difluorobenzene start->reagents cool 3. Cool Reaction Mixture (0°C) reagents->cool add_lewis 4. Slowly Add AlCl₃ (Portion-wise) cool->add_lewis add_acyl 5. Add Piperidine Acyl Chloride (Dropwise) add_lewis->add_acyl react 6. Stir at 0°C to RT (Monitor by TLC/LC-MS) add_acyl->react quench 7. Quench Reaction (Pour onto Ice/HCl) react->quench extract 8. Extract with Organic Solvent quench->extract purify 9. Purify (Crystallization/Chromatography) extract->purify

Caption: Workflow for Friedel-Crafts Acylation.

Section 2: Reactivity at the Carbonyl Group

The ketone moiety is a prime target for transformations such as reduction to a secondary alcohol or addition of carbon nucleophiles. The success of these reactions is critically dependent on the choice of reducing agent or nucleophile and its compatibility with the solvent.

FAQ 2.1: My reduction of the ketone with NaBH₄ is slow in THF, but when I use methanol, I get better results. Why is this, and what is the best approach?

Answer: This is an excellent observation that highlights the mechanistic differences in hydride reductions. The choice of a protic versus an aprotic solvent is one of the most critical factors in carbonyl reductions.

Causality Explained:

  • Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is safe to use in protic solvents like methanol (MeOH) and ethanol (EtOH).[3] In fact, protic solvents can accelerate the reduction. The alcohol solvent can activate the carbonyl group by hydrogen bonding to the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride attack.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent. It reacts violently and explosively with protic solvents like water or alcohols.[4][5] Therefore, LiAlH₄ reductions must be carried out in anhydrous aprotic ethers like tetrahydrofuran (THF) or diethyl ether (Et₂O).[5] The higher reactivity of LiAlH₄ means it does not require solvent assistance to activate the carbonyl.

Troubleshooting Guide & Recommendations:

Reducing Agent Compatible Solvents Incompatible Solvents Key Considerations & Troubleshooting
Sodium Borohydride (NaBH₄) Methanol, Ethanol, Isopropanol, Water, THF (slower)Acidic solutions (reacts to form H₂)Issue: Slow reaction in aprotic solvents (THF, Dioxane). Solution: Switch to a protic solvent like Methanol or Ethanol for faster, more efficient reduction. The reaction is typically performed at 0°C to room temperature.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether, Anhydrous THFANY PROTIC SOLVENT (Water, Alcohols, etc.)Issue: Violent reaction, fire, or explosion. Cause: Use of a protic solvent. Solution: Adhere strictly to anhydrous aprotic solvents. The reaction must be performed under an inert atmosphere. The workup requires careful, slow quenching at low temperatures.[4]
Wolff-Kishner Reduction High-boiling protic solvents (Ethylene Glycol, Diethylene Glycol)Low-boiling solventsNote: This completely removes the carbonyl to form a methylene (-CH₂-) group. It requires high temperatures (>180°C) and a high-boiling solvent to proceed.[6]
FAQ 2.2: I am attempting a Grignard reaction to add an alkyl group to the ketone, but I only recover my starting material. What's going wrong?

Answer: The failure of Grignard or other organometallic additions is almost always due to the presence of acidic protons, most commonly from water in the solvent or on the glassware.

Causality Explained:

Grignard (R-MgX) and organolithium (R-Li) reagents are extremely strong bases. They will react with any available acidic proton in a simple acid-base reaction far more rapidly than they will add to a carbonyl. The most common culprit is water, but alcohols would also quench the reagent. This acid-base reaction destroys the organometallic reagent and generates an alkane, leaving your starting ketone unreacted.

Troubleshooting Workflow for Failed Organometallic Additions:

start Reaction Failed (Starting Material Recovered) q1 Was the solvent (THF, Et₂O) strictly anhydrous? start->q1 action_solv Action: Use freshly distilled solvent over a drying agent (e.g., Na/benzophenone) or purchase a new anhydrous bottle. q1->action_solv No q2 Was all glassware flame-dried or oven-dried under vacuum? q1->q2 Yes solv_yes Yes solv_no No end Re-run Experiment action_solv->end action_glass Action: Thoroughly dry all glassware immediately before use and assemble hot under an inert atmosphere. q2->action_glass No q3 Was the reaction run under a positive pressure of inert gas (N₂ or Ar)? q2->q3 Yes glass_yes Yes glass_no No action_glass->end action_gas Action: Ensure a proper inert atmosphere setup to prevent moisture from the air entering the reaction. q3->action_gas No q3->end Yes (Consider reagent quality) gas_yes Yes gas_no No action_gas->end

Caption: Troubleshooting failed organometallic reactions.

Section 3: Handling the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is valued for its stability in many conditions but its clean removal is paramount. Solvent choice here affects not only the reaction rate but also the formation of problematic byproducts.

FAQ 3.1: What is the best solvent for Boc-deprotection, and are there any hidden pitfalls?

Answer: The "best" solvent depends on the stability of your molecule to acid and your desired workup. While the classic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is effective, it comes with potential side reactions and environmental concerns.[7]

Causality Explained:

Acid-catalyzed Boc-deprotection proceeds by generating a stable tert-butyl cation.[8] This cation is a reactive electrophile.

  • Alkylation Byproduct: If your deprotected molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols), the tert-butyl cation can alkylate them, leading to impurities.[9]

  • Solvent Reactivity: Certain solvents can be attacked by the tert-butyl cation or the strong acid. For example, using strong acids like HCl with ether solvents like THF or Dioxane can lead to cleavage of the ether, forming chloro-alcohols that can complicate purification.[7]

Troubleshooting Guide & Deprotection Options:

Reagent/Solvent System Pros Cons & Potential Issues Recommendation
TFA in DCM Fast, efficient, volatile, easy to remove.TFA is corrosive; can be harsh for sensitive substrates. Potential for t-butylation side products. DCM is a suspected carcinogen.[7][9]Use scavengers like triethylsilane or anisole to trap the t-butyl cation. Use only the required amount of TFA (e.g., 20-50% v/v).
4M HCl in 1,4-Dioxane Effective, product precipitates as the HCl salt, aiding isolation.Dioxane is a suspected carcinogen. Can cleave the dioxane solvent, leading to impurities.[7]A good choice if isolating the hydrochloride salt is desired. Evaporate solvent thoroughly to remove excess HCl.
HCl in Methanol or Ethanol "Greener" solvent choice. Can be effective for many substrates.Slower than TFA/DCM. Can potentially lead to esterification if other carboxylic acids are present.A good first alternative to chlorinated solvents. Monitor reaction carefully for completion.
Aqueous Reflux No organic solvent, environmentally friendly.Requires heating, not suitable for thermally unstable compounds. Product must be stable to hot water/acid.[8]An interesting option for robust molecules. The reaction can be surprisingly fast (10-20 minutes).[8]
Section 4: Post-Deprotection Reactivity

Once the Boc group is removed, the secondary piperidine amine is a potent nucleophile, ready for reactions like alkylation, acylation, or reductive amination.

FAQ 4.1: After deprotection, I am performing an Sₙ2 reaction with an alkyl halide, but the reaction is very slow. Can the solvent be hindering the reaction?

Answer: Yes, the solvent plays a decisive role in the kinetics of Sₙ2 reactions. Using the wrong type of polar solvent can dramatically slow down your reaction.

Causality Explained:

For an Sₙ2 reaction between a neutral nucleophile (your deprotected amine) and a neutral electrophile (alkyl halide), the transition state is more polar and has more charge separation than the starting materials.

  • Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Acetone stabilize this charged transition state more than they stabilize the neutral reactants. This lowers the activation energy and significantly speeds up the reaction.[10]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol are hydrogen-bond donors. They form a strong "solvation shell" around the lone pair of the amine nucleophile through hydrogen bonding.[11] This shell must be broken for the amine to attack the electrophile, which requires energy and thus slows the reaction down considerably.

Solvent Selection Guide for Nucleophilic Substitution:

Solvent Type Examples Effect on Sₙ2 Rate Reasoning
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneIncreases Rate Stabilizes the charged transition state without overly solvating the nucleophile.
Polar Protic Water, Methanol, EthanolDecreases Rate Strongly solvates the amine nucleophile via hydrogen bonding, hindering its ability to attack.[11]
Non-Polar Hexane, Toluene, BenzeneVery Slow Rate Poor solubility of reactants and inability to stabilize the charged transition state.

By carefully selecting the solvent based on the specific transformation being performed, you can significantly improve yields, reduce side reactions, and troubleshoot effectively. Always consider the solvent not just as a background medium, but as a key reagent in your reaction setup.

References
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. Available at: [Link]

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Available at: [Link]

  • Ketabi, S., et al. (2018). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. Available at: [Link]

  • Bernasconi, C. F., & Killion, R. B. (1988). Nucleophilic addition to olefins. 21. Substituent and solvent effects on the reaction of benzylidene Meldrum's acids with piperidine and morpholine. The Journal of Organic Chemistry, 53(12), 2760-2766. Available at: [Link]

  • Mancini, P. M. E., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 463-467. Available at: [Link]

  • Algor Cards. (n.d.). Friedel-Crafts Acylation: Introduction and Mechanism. Retrieved from [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Chang, M.-Y., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(4), 3853-3860. Available at: [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122-125. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Frank, A. W. (1985). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Fluorinated Piperidine Scaffolds in Modern Synthesis: The Case of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the architecture of a vast number of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block. The strategic functionalization of this core structure is paramount in fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth technical comparison of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate with other closely related piperidine derivatives, offering experimental insights into their synthesis and the implications of their structural differences.

Introduction: The Strategic Importance of Fluorination in Piperidine-Based Drug Candidates

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and lipophilicity.[1] The 2,4-difluorobenzoyl moiety, in particular, offers a unique electronic profile that can influence receptor binding interactions and pharmacokinetic parameters. This guide will explore the synthesis and comparative attributes of this compound, a key intermediate in the development of novel therapeutics, such as antagonists for the opioid receptor-like 1 (ORL1) receptor.[2]

Synthesis of 4-Aroylpiperidines: A Comparative Analysis of Methodologies

The synthesis of 4-aroylpiperidines can be approached through several synthetic strategies. Two of the most common and effective methods are the Grignard reaction with a nitrile precursor and the Friedel-Crafts acylation.

A plausible and efficient route to synthesize this compound involves the reaction of the Grignard reagent derived from 1-bromo-2,4-difluorobenzene with tert-butyl 4-cyanopiperidine-1-carboxylate, followed by acidic workup. This method provides a direct and generally high-yielding approach to the target ketone.

Alternatively, Friedel-Crafts acylation of a suitable aromatic precursor with a piperidine-derived acyl chloride can be employed. However, this method can sometimes be limited by the electronic nature of the aromatic ring and the potential for undesired side reactions.

For the purpose of this guide, we will focus on the Grignard-based approach and compare the synthesis of our target molecule with a closely related and frequently used analog, tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Target Molecule)

Reaction Scheme:

Synthesis of Target Molecule reagent1 1-Bromo-2,4-difluorobenzene + Mg intermediate Grignard Reagent reagent1->intermediate THF, reflux reagent2 tert-Butyl 4-cyanopiperidine-1-carboxylate product This compound reagent2->product intermediate->product 1. THF, 0 °C to rt 2. H3O+ workup

Caption: General synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction begins, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Nitrile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 2M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (Alternative Piperidine Derivative)

This protocol is adapted from a known, reliable synthetic procedure and serves as a direct comparison for evaluating the synthesis of the target molecule.

Reaction Scheme:

Synthesis of Alternative Derivative reagent1 1-Bromo-4-fluorobenzene + Mg intermediate Grignard Reagent reagent1->intermediate THF, reflux reagent2 tert-Butyl 4-cyanopiperidine-1-carboxylate product tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate reagent2->product intermediate->product 1. THF, 0 °C to rt 2. H3O+ workup

Caption: Synthetic workflow for the alternative piperidine derivative.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF, add magnesium turnings (1.2 eq) and a catalytic amount of iodine. Heat the mixture to reflux for 2 hours.

  • Addition to Nitrile: Cool the resulting Grignard solution to 0 °C and add a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.1 eq) in anhydrous THF dropwise.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate) to yield the product.

Comparative Synthesis Data
ParameterThis compoundtert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
Starting Materials 1-Bromo-2,4-difluorobenzene, tert-butyl 4-cyanopiperidine-1-carboxylate1-Bromo-4-fluorobenzene, tert-butyl 4-cyanopiperidine-1-carboxylate
Key Reaction Grignard ReactionGrignard Reaction
Typical Yield Expected to be in the range of 60-80% (based on similar reactions)Reported yields are typically in the range of 70-85%
Purification Flash column chromatographyFlash column chromatography
Scalability Generally scalable, but the cost of 1-bromo-2,4-difluorobenzene may be a factor.Readily scalable due to the commercial availability of starting materials.

The Impact of Fluorine Substitution on Physicochemical Properties

The presence and position of fluorine atoms on the benzoyl ring significantly influence the physicochemical properties of the piperidine derivative, which in turn affects its behavior in biological systems.

Property Comparison cluster_0 This compound cluster_1 tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate node_A Property Expected Effect pKa Lowered due to electron-withdrawing fluorine atoms logP Increased due to the lipophilic nature of fluorine Metabolic Stability Potentially enhanced by blocking sites of metabolism node_B Property Observed Effect pKa Slightly lowered logP Moderately increased Metabolic Stability Generally good

Caption: Comparison of expected physicochemical properties.

The two fluorine atoms in the 2 and 4 positions of the benzoyl ring in the target molecule have a more pronounced electron-withdrawing effect compared to the single fluorine at the 4-position in the alternative derivative. This increased inductive effect is expected to lower the pKa of any nearby basic centers in a final drug molecule, which can impact its solubility and interactions with biological targets.[3][4]

Furthermore, the addition of fluorine generally increases the lipophilicity (logP) of a molecule. The difluorinated compound is expected to have a higher logP than the monofluorinated analog. This can enhance membrane permeability and brain penetration, which is often desirable for central nervous system (CNS) drug candidates. However, excessive lipophilicity can also lead to issues with solubility and off-target effects.[5]

Application in Drug Discovery: A Case Study of ORL-1 Antagonists

This compound has been identified as a key intermediate in the synthesis of novel antagonists for the opioid receptor-like 1 (ORL-1) receptor, which is a target for the treatment of pain, anxiety, and other CNS disorders.[2] The 2,4-difluorophenyl moiety is often incorporated into CNS drug candidates to enhance their metabolic stability and modulate their receptor binding affinity.

The choice of the 2,4-difluoro substitution pattern is not arbitrary. It is often the result of extensive structure-activity relationship (SAR) studies. In the context of ORL-1 antagonists, the electronic and steric properties of this group can lead to a more favorable binding orientation within the receptor pocket compared to unsubstituted or differently substituted analogs.

Conclusion: A Strategic Choice in Synthetic Design

The comparison between this compound and its monofluorinated counterpart highlights the nuanced considerations in modern synthetic and medicinal chemistry. While both are valuable building blocks, the difluorinated derivative offers a distinct set of physicochemical properties that can be strategically leveraged to optimize the performance of a final drug candidate.

The synthesis of both compounds is achievable through robust and scalable Grignard methodologies. The choice between these intermediates will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The 2,4-difluoro substitution provides a powerful tool for medicinal chemists to fine-tune the properties of piperidine-based drugs, particularly for challenging targets within the central nervous system. This guide serves as a testament to the importance of understanding the interplay between chemical synthesis and biological activity in the pursuit of novel and effective therapeutics.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime. PubChem. [Link]

  • Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • Composes alpha-(aryl-ou heteroaryl-methyl)-beta piperidino propanamide utiles en tant qu'antagonistes du recepteur orl1.
  • Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3 R ,4 R )-1-Cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl- 1,3-dihydro-2 H -benzimidazol-2-one (J-113397). ResearchGate. [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. EPO Patent 2894154. [Link]

  • 4-(4-Fluorobenzoyl)piperidine. PubChem. [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]

  • Preparation of piperidine derivatives.

Sources

A Comparative Guide to Catalyst Efficacy in the Synthesis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a difluorobenzoyl moiety attached to a protected piperidine ring, is a common scaffold in modern drug discovery. The efficient synthesis of this intermediate is therefore of paramount importance to researchers and drug development professionals. The primary synthetic route to this molecule is the Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable derivative of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

The choice of catalyst for this Friedel-Crafts reaction is a critical parameter that significantly influences reaction yield, purity, and overall process efficiency. The presence of two electron-withdrawing fluorine atoms on the aromatic ring deactivates it towards electrophilic substitution, making the selection of an appropriate catalyst non-trivial. This guide provides a comparative analysis of various Lewis acid catalysts for this transformation, supported by mechanistic insights and representative experimental protocols.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis.[1] The reaction involves the substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The catalyst's primary role is to activate the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

However, the resulting ketone product can form a complex with the Lewis acid, often requiring more than stoichiometric amounts of the catalyst.[2] Furthermore, the electron-withdrawing nature of the newly introduced ketone group deactivates the aromatic ring, preventing further acylation.[3]

G AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺[LA-Cl]⁻ (Acylium Ion) AcylChloride->AcyliumIon LewisAcid LA (e.g., AlCl₃) AromaticRing Ar-H (1,3-Difluorobenzene) SigmaComplex Sigma Complex (Wheland Intermediate) AromaticRing->SigmaComplex + [R-C≡O]⁺ ProductKetone Ar-CO-R (Product) SigmaComplex->ProductKetone - H⁺ ProductKetone_deact Ar-CO-R ProductComplex Product-LA Complex ProductKetone_deact->ProductComplex LewisAcid_deact LA

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Catalytic Systems

While direct comparative studies for the synthesis of this compound are not extensively reported in peer-reviewed literature, we can infer the potential efficacy of various catalysts based on their performance in acylating other deactivated aromatic systems.

Traditional Lewis Acids: The Workhorses

Conventional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are widely used due to their high activity and low cost.

  • Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is highly effective at activating acyl chlorides for the acylation of even deactivated rings.[3] However, its high reactivity can lead to side reactions, and it is extremely sensitive to moisture, necessitating strictly anhydrous conditions.[2] Due to the formation of a stable complex with the product ketone, more than one equivalent of AlCl₃ is typically required.

  • Ferric Chloride (FeCl₃): A milder alternative to AlCl₃, FeCl₃ can offer improved selectivity and is less prone to promoting side reactions.[3] Recent studies have shown that hydrated forms, such as FeCl₃·6H₂O, can be effective catalysts in certain media like ionic liquids, offering a more robust protocol under ambient atmosphere.[4]

  • Zinc Chloride (ZnCl₂): Being a weaker Lewis acid, ZnCl₂ generally requires higher temperatures and longer reaction times.[2] Its main advantage lies in its potential for higher selectivity with sensitive substrates.

Modern Catalytic Systems: The Rise of Metal Triflates

Metal trifluoromethanesulfonates (triflates) have emerged as a powerful class of water-tolerant Lewis acid catalysts.[1] They often exhibit high catalytic activity, can be used in smaller quantities, and are recoverable and reusable in some cases.

  • Hafnium(IV) and Zirconium(IV) Triflates (Hf(OTf)₄, Zr(OTf)₄): These have proven to be exceptionally efficient catalysts for Friedel-Crafts acylations, even with deactivated benzenes.[1] The combination of Hf(OTf)₄ with trifluoromethanesulfonic acid (TfOH) has been shown to dramatically accelerate these reactions.

  • Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): Lanthanide triflates are also effective and can be easily recovered and reused.[1] Scandium triflate, in particular, has been noted for its high catalytic activity, though its application for the acylation of fluorobenzene has been reported to be challenging under certain conditions.[5]

  • Copper(II) Triflate (Cu(OTf)₂): This catalyst has been shown to be highly efficient in ionic liquids, affording excellent conversion and high regioselectivity.[1]

Solid Acid Catalysts

The use of solid acid catalysts like zeolites or metal oxides (e.g., ZnO) represents a greener approach to Friedel-Crafts acylation.[6] These catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. However, their activity with deactivated substrates like 1,3-difluorobenzene may be limited and often requires more forcing conditions.

Data Summary: A Performance Overview

The following table summarizes the expected performance characteristics of various catalysts for the acylation of deactivated aromatic rings, providing a basis for selection in the synthesis of this compound.

Catalyst FamilyRepresentative CatalystExpected ActivityKey AdvantagesKey Disadvantages
Traditional Metal Halides AlCl₃HighLow cost, high reactivityStoichiometric amounts needed, moisture sensitive, corrosive waste
FeCl₃Moderate to HighLower cost, can be water-tolerant (as hydrate)Can require higher temperatures than AlCl₃
Metal Triflates Hf(OTf)₄, Yb(OTf)₃HighCatalytic amounts, water-tolerant, reusableHigher cost
Cu(OTf)₂High (in ionic liquids)High selectivity, efficient in specific mediaMay require specialized solvents
Solid Acids Zeolites, ZnOModerate to LowEasily separable, reusable, environmentally friendlyLower activity with deactivated substrates, may require high temperatures

Experimental Protocols

The following are representative, detailed protocols for conducting the Friedel-Crafts acylation using two different types of catalysts. Note: These are generalized procedures and may require optimization for the specific substrates.

Protocol 1: Traditional Approach using Aluminum Chloride

G start Start prep Flame-dry glassware under N₂ atmosphere start->prep charge_reactants Charge flask with AlCl₃ and anhydrous DCM prep->charge_reactants cool Cool to 0°C charge_reactants->cool add_acyl_chloride Add tert-butyl 4-(chlorocarbonyl) piperidine-1-carboxylate in DCM dropwise cool->add_acyl_chloride stir1 Stir for 15 min at 0°C add_acyl_chloride->stir1 add_difluorobenzene Add 1,3-difluorobenzene dropwise stir1->add_difluorobenzene warm_rt Allow to warm to room temperature add_difluorobenzene->warm_rt stir2 Stir for 12-24h (Monitor by TLC/LC-MS) warm_rt->stir2 quench Quench by pouring onto crushed ice/HCl stir2->quench extract Extract with DCM quench->extract wash Wash organic layer (NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for Friedel-Crafts acylation using AlCl₃.

Methodology:

  • Preparation: All glassware should be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a stirred solution of anhydrous dichloromethane (DCM), add aluminum chloride (1.2 equivalents) in portions at 0°C.

  • Addition of Acyl Chloride: A solution of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the AlCl₃ suspension at 0°C. The mixture is stirred for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: 1,3-Difluorobenzene (1.1 equivalents) is added dropwise to the reaction mixture at 0°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Modern Approach using Hafnium Triflate

G start Start charge_reactants Charge flask with Hf(OTf)₄, 1,3-difluorobenzene, and solvent (e.g., nitromethane) start->charge_reactants add_acyl_chloride Add tert-butyl 4-(chlorocarbonyl) piperidine-1-carboxylate charge_reactants->add_acyl_chloride heat Heat to 50-80°C add_acyl_chloride->heat stir Stir for 4-12h (Monitor by TLC/LC-MS) heat->stir cool Cool to room temperature stir->cool quench Quench with saturated NaHCO₃ solution cool->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for Friedel-Crafts acylation using Hf(OTf)₄.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine hafnium(IV) triflate (0.1 equivalents), 1,3-difluorobenzene (1.5 equivalents), and a suitable solvent (e.g., nitromethane or a higher boiling point solvent if needed).

  • Addition of Acyl Chloride: Add tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.0 equivalent) to the mixture.

  • Reaction: The reaction mixture is heated to 50-80°C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst is a balance between reactivity, cost, and process robustness.

  • For small-scale laboratory synthesis where cost is less of a concern, a metal triflate catalyst such as Hf(OTf)₄ is highly recommended. Its tolerance for trace amounts of moisture, use in catalytic quantities, and high activity with deactivated substrates make it an excellent choice for achieving good yields with a simpler work-up procedure.

  • For large-scale industrial production , where cost is a major driver, optimization of the reaction using a more traditional Lewis acid like FeCl₃ or AlCl₃ may be more economical. While requiring stricter control of reaction conditions and a more demanding work-up, the low cost of these catalysts is a significant advantage. The use of hydrated FeCl₃ in alternative solvent systems could also present a viable, cost-effective, and more environmentally benign option.[4]

Ultimately, the optimal catalyst and conditions should be determined through empirical screening and optimization studies for the specific application and scale of operation.

References

Sources

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization, from raw material testing to final product release.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of this compound. We will delve into the practical application and validation of these methods, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA). The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the data generated is accurate, reproducible, and reliable.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into making informed decisions for method selection and validation strategies.

Regulatory Framework: The Foundation of Analytical Validation

The validation of analytical procedures is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).[3][4][5] The primary guidelines that govern this process are:

  • ICH Q2(R2): Validation of Analytical Procedures: This recently updated guideline provides a comprehensive framework for validation, covering parameters like specificity, linearity, accuracy, precision, and robustness.[1][6][7] It harmonizes expectations for submissions within the EU, Japan, and the USA.

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter outlines the data elements required for the validation of analytical methods submitted to the USP.[3][4][8] It categorizes analytical procedures to specify which validation characteristics are typically required.[8][9]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics: This document provides recommendations for submitting analytical procedures and validation data to the FDA.[10]

These documents collectively establish that the validation process is an exercise in providing documented evidence that a method is suitable for its intended use.[3][8][11]

Comparison of Primary Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, its concentration, and the sample matrix. For this compound, two primary chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Technique Principle Applicability to Target Analyte Advantages Disadvantages
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent. The 2,4-difluorobenzoyl group is a strong chromophore, ideal for UV detection. The molecule's polarity is well-suited for reversed-phase chromatography.High precision and accuracy; operates at ambient temperature, preventing degradation of thermally labile compounds; robust and widely used in QC labs.[12]Requires soluble samples; mobile phase consumption can be high.
Gas Chromatography (GC) with FID/MS Detection Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Feasible. The molecule must be thermally stable and sufficiently volatile. The presence of the Boc-protecting group and the overall molecular weight may require high inlet and oven temperatures.High resolution and sensitivity, especially with a Flame Ionization Detector (FID)[12]; direct coupling to Mass Spectrometry (MS) provides structural information.Potential for thermal degradation of the analyte; not suitable for non-volatile impurities.[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity and sensitivity of MS.Highly Recommended. Ideal for impurity profiling and specificity studies. Provides molecular weight and fragmentation data, confirming the identity of the main peak and any related substances.Unsurpassed specificity; ability to detect and identify unknown impurities; extremely high sensitivity.[14]Higher instrument cost and complexity compared to HPLC-UV.

Scientist's Recommendation: For routine quality control (e.g., assay and purity determination), a validated Reversed-Phase HPLC method with UV detection (RP-HPLC-UV) is the most practical and robust choice. For in-depth impurity identification and characterization during process development or stability studies, LC-MS is the superior technique. GC could be a viable alternative if specific volatile impurities are of concern.

The Validation Workflow: A Visual Overview

The validation process follows a structured, predefined plan outlined in a validation protocol.

ValidationWorkflow Start Define Analytical Procedure's Intended Use (Assay, Purity, etc.) Protocol Develop & Document Validation Protocol (incl. Acceptance Criteria) Start->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Spiking Studies) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report: Results vs. Acceptance Criteria Robustness->Report SST System Suitability (Defined for all runs) SST->Specificity Integrated into experiments SST->Linearity Integrated into experiments SST->LOD_LOQ Integrated into experiments SST->Accuracy Integrated into experiments SST->Precision Integrated into experiments SST->Robustness Integrated into experiments End Method Approved for Routine Use Report->End

Caption: A typical workflow for analytical method validation.

Deep Dive: Validation Parameters for an RP-HPLC-UV Method

Here, we explain the causality behind the experimental choices for each validation parameter, as required by ICH Q2(R2).[6][15]

Specificity (and Selectivity)
  • What it is: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

  • Why it's critical: This ensures that the signal measured is only from the target analyte and not from co-eluting impurities. For a stability-indicating method, it's crucial to demonstrate that the analyte peak is resolved from all potential degradation products.

  • Experimental Protocol (Forced Degradation):

    • Prepare solutions of this compound.

    • Expose the solutions to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state and solution).

      • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples, along with an unstressed control, by HPLC.

    • Trustworthiness Check: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed samples. The peak purity angle should be less than the purity threshold, indicating no co-eluting impurities.

Linearity
  • What it is: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[15]

  • Why it's critical: Linearity confirms that across a defined range, the detector response changes predictably with concentration, which is the basis for accurate quantitation.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Trustworthiness Check: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range
  • What it is: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Why it's critical: It defines the boundaries within which the method can be reliably used without re-validation.

  • Derivation: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration levels. For an assay, this is typically 80% to 120% of the test concentration.

Accuracy
  • What it is: The closeness of test results obtained by the method to the true value.[5][11]

  • Why it's critical: Accuracy demonstrates that the method is free from systematic error or bias.

  • Experimental Protocol (Spike/Recovery):

    • Prepare a placebo (matrix without the analyte). If not available, use a low-concentration sample.

    • Spike the placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery.

    • Trustworthiness Check: The mean recovery should be within a pre-defined acceptance criterion, typically 98.0% to 102.0%.

Precision
  • What it is: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Why it's critical: Precision measures the random error of the method, demonstrating its reproducibility under typical laboratory variations.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

    • Trustworthiness Check: Calculate the Relative Standard Deviation (%RSD) for the results at each level. The acceptance criterion is typically ≤ 2.0% RSD.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • What they are:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Why they're critical: Essential for the analysis of impurities and degradation products, where very low concentrations must be reliably measured.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by analyzing samples with known low concentrations of the analyte.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

    • Trustworthiness Check: Confirm the LOQ by analyzing multiple replicates at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • What it is: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

  • Why it's critical: Robustness testing demonstrates the reliability of the method during normal usage and helps anticipate potential problems.

  • Experimental Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic solvent).

      • Mobile phase pH (e.g., ± 0.2 units).

    • Analyze the sample under each modified condition.

    • Trustworthiness Check: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution). The results should remain within the acceptance criteria defined in the method.

Interrelationship of Validation Parameters

Certain validation parameters are intrinsically linked. For instance, the demonstration of accuracy, precision, and linearity over a certain concentration interval validates the range of the method.

ParameterRelationships Linearity Linearity Range Range Linearity->Range confirms Accuracy Accuracy Accuracy->Range confirms Precision Precision Precision->Range confirms Method Validated Method Range->Method Specificity Specificity Specificity->Linearity ensures Specificity->Accuracy ensures Specificity->Method LOQ LOQ LOQ->Accuracy requires confirmation of LOQ->Precision requires confirmation of LOQ->Method Robustness Robustness Robustness->Method

Caption: Interdependence of key analytical validation parameters.

Comparative Performance Data Summary

The following table presents hypothetical but realistic validation data comparing an HPLC-UV method with a GC-FID method for the assay of this compound.

Validation Parameter Acceptance Criterion HPLC-UV Result GC-FID Result Comment
Specificity Peak is pure and resolved from degradantsPass (Peak Purity > 99.9%)Pass (No interfering peaks)HPLC with PDA detector provides superior peak purity analysis.
Linearity (r²) ≥ 0.9990.99980.9995Both methods show excellent linearity.
Range (% of Target) 80 - 120%80 - 120%80 - 120%Both methods are suitable over the standard assay range.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%98.8 - 101.5%Both methods are highly accurate.
Precision (Repeatability %RSD) ≤ 2.0%0.45%0.68%HPLC demonstrates slightly better precision.
Precision (Intermediate %RSD) ≤ 2.0%0.62%0.85%HPLC shows better inter-day reproducibility.
LOQ (µg/mL) Report Value0.5 µg/mL1.0 µg/mLHPLC method is more sensitive for quantifying low-level impurities.
Robustness System suitability passesPassPass (Sensitive to inlet temp)The GC method showed higher sensitivity to temperature variations, requiring stricter control.

Conclusion and Recommendations

For the comprehensive quality control of This compound , a validated RP-HPLC-UV method stands out as the most suitable choice for routine analysis. It offers an optimal balance of specificity, precision, accuracy, and robustness, aligning perfectly with the requirements of a regulated pharmaceutical environment. The inherent stability of the analysis at ambient temperatures prevents potential degradation, and the strong UV chromophore of the molecule ensures excellent sensitivity.

While a GC-FID method is a viable alternative, it presents a higher risk related to the thermal stability of the analyte and may exhibit slightly lower precision. The use of advanced techniques like LC-MS should be reserved for development, characterization, and investigation purposes where its unparalleled specificity in identifying unknown impurities is required.

Ultimately, the choice of method must be justified and supported by rigorous validation data that proves its fitness for the intended purpose, ensuring product quality and regulatory compliance.[1][2] The lifecycle management of the analytical procedure should also be considered, where the method's performance is monitored over time to ensure it remains fit for purpose.[18]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). uspbpep.com. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). Pharma Talks. Retrieved from [Link]

  • USP <1225> Method Validation . (n.d.). BA Sciences. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). European Medicines Agency. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures . (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management . (2016, March 16). ECA Academy. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024, March 7). BioPharm International. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024, June 25). ProPharma. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . (2022, April 6). ECA Academy. Retrieved from [Link]

  • <1225> Validation of Compendial Procedures . (n.d.). USP-NF. Retrieved from [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin . (2025, August 6). ResearchGate. Retrieved from [Link]

  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy . (1979). INIS-IAEA. Retrieved from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
  • Electronic Supplementary Material (ESI) for ChemComm . (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) . (n.d.). Human Metabolome Database. Retrieved from [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders . (2024, June 2). Center for Forensic Science Research and Education. Retrieved from [Link]

  • a brief review on: method validation . (2025, January 1). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION . (n.d.). DCVMN. Retrieved from [Link]

  • Tert-butyl-4-[(4-methoxyphenyl)(furan-3-carbonyl)amino]piperidine-1-carboxylate - MS (GC) Spectrum . (n.d.). SpectraBase. Retrieved from [Link]

  • Validation of Analytical Methods . (2010, March 1). Agilent. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis . (n.d.). . Retrieved from [Link]

  • Supplementary information . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate . (n.d.). PubChem. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . (2021, August 3). PubMed. Retrieved from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . (2025, August 5). ResearchGate. Retrieved from [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate . (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to Key Intermediates in Neurokinin-1 Receptor Antagonist Synthesis: "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the development of neurokinin-1 (NK-1) receptor antagonists for applications such as chemotherapy-induced nausea and vomiting, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final compound efficacy. "Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate" has emerged as a valuable intermediate in this field. This guide provides an in-depth technical comparison of this key reagent with a viable alternative, "Tert-butyl 4-benzoylpiperidine-1-carboxylate," supported by detailed experimental protocols and comparative data to inform researchers in their synthetic strategy.

The 2,4-difluoro substitution on the benzoyl moiety of the primary reagent is often incorporated to enhance metabolic stability and receptor binding affinity of the final active pharmaceutical ingredient (API). However, the necessity and benefits of this fluorination can be context-dependent. This guide will explore the synthetic trade-offs and performance differences between the fluorinated and non-fluorinated analogues.

Core Reagent and a Primary Alternative: A Structural Overview

The focal point of this guide is the comparison between two structurally related piperidine derivatives:

  • Primary Reagent: this compound

  • Alternative Reagent: Tert-butyl 4-benzoylpiperidine-1-carboxylate

The key distinction lies in the presence of two fluorine atoms on the phenyl ring of the primary reagent. This seemingly minor structural change can have significant implications for the downstream synthesis and the biological activity of the final products.

Comparative Synthesis of a Common Intermediate

To provide a direct and objective comparison, we will examine the synthesis of a common downstream intermediate, a substituted piperidine that is a core scaffold for many NK-1 receptor antagonists. The following sections detail the synthetic pathways to produce both the primary and alternative reagents and their subsequent elaboration.

Synthesis of Piperidine Precursors

The synthesis of both the primary and alternative reagents can be efficiently achieved via a Grignard reaction, which offers a reliable method for forming the carbon-carbon bond between the piperidine and benzoyl moieties.

Table 1: Comparison of Synthetic Performance for Piperidine Precursors

ParameterThis compoundTert-butyl 4-benzoylpiperidine-1-carboxylate
Starting Materials 1-Boc-piperidine-4-carbonitrile, 1-bromo-2,4-difluorobenzene1-Boc-piperidine-4-carbonitrile, bromobenzene
Key Reaction Grignard ReactionGrignard Reaction
Typical Yield 75-85%80-90%
Reaction Time 4-6 hours3-5 hours
Purification Column ChromatographyColumn Chromatography
Key Considerations Handling of Grignard reagents requires anhydrous conditions.Slightly higher yields and shorter reaction times may be observed due to the absence of electron-withdrawing fluorine atoms.
Experimental Protocol: Grignard Synthesis of 4-Benzoylpiperidine Derivatives

This protocol outlines the general procedure for the synthesis of both the primary and alternative reagents via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromo-2,4-difluorobenzene (for primary reagent) or Bromobenzene (for alternative reagent)

  • 1-Boc-piperidine-4-carbonitrile

  • Aqueous HCl (1M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of the corresponding aryl bromide (1.1 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to initiate the formation of the Grignard reagent, indicated by the disappearance of the iodine color and gentle refluxing. After the initial exotherm subsides, the mixture is stirred for an additional 1-2 hours at room temperature.

  • Addition to Nitrile: The solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of 1M aqueous HCl at 0°C. The resulting mixture is stirred for 30 minutes. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired 4-benzoylpiperidine derivative.

DOT Diagram: Grignard Synthesis Workflow

Grignard Synthesis Workflow cluster_0 Grignard Reagent Formation cluster_1 Addition and Reaction cluster_2 Hydrolysis and Purification Aryl_Br Aryl Bromide (e.g., 1-bromo-2,4-difluorobenzene) Grignard Aryl Magnesium Bromide Aryl_Br->Grignard Anhydrous THF Mg Magnesium Turnings Mg->Grignard Imine_intermediate Intermediate Imine Grignard->Imine_intermediate Nitrile 1-Boc-piperidine-4-carbonitrile Nitrile->Imine_intermediate Addition Ketone Final Product (e.g., Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate) Imine_intermediate->Ketone Aqueous HCl Purification Column Chromatography Ketone->Purification

Caption: Workflow for the synthesis of 4-benzoylpiperidine derivatives.

Head-to-Head Comparison in a Downstream Application

A critical evaluation of these intermediates involves their performance in a subsequent synthetic step. A common transformation is the elaboration of the piperidine scaffold to introduce additional functionality required for potent NK-1 receptor antagonism.

Table 2: Comparative Performance in a Representative Downstream Reaction (e.g., Reductive Amination)

ParameterUsing this compoundUsing Tert-butyl 4-benzoylpiperidine-1-carboxylate
Reaction Reductive amination with a primary amineReductive amination with a primary amine
Typical Yield 80-90%85-95%
Reaction Time 12-16 hours10-14 hours
Key Considerations The electron-withdrawing fluorine atoms can slightly decrease the reactivity of the ketone, potentially requiring longer reaction times or more forcing conditions.The non-fluorinated ketone is generally more reactive, leading to slightly faster and higher-yielding reactions.

The Impact of Fluorination on Biological Activity

The primary rationale for utilizing the difluorinated reagent is the potential enhancement of the biological properties of the final NK-1 receptor antagonist. The fluorine atoms can:

  • Increase Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the in vivo half-life of the drug.

  • Enhance Binding Affinity: Fluorine atoms can participate in favorable interactions with the receptor's binding pocket, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.

  • Modulate Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While a comprehensive discussion of the structure-activity relationships is beyond the scope of this guide, it is crucial for researchers to consider that the benefits of fluorination are not universal and must be evaluated on a case-by-case basis for each specific drug target.

Conclusion and Recommendations

Both "this compound" and its non-fluorinated counterpart, "Tert-butyl 4-benzoylpiperidine-1-carboxylate," are valuable intermediates for the synthesis of NK-1 receptor antagonists.

  • For synthetic efficiency in the initial stages, the non-fluorinated alternative may offer slight advantages in terms of reaction time and yield due to the higher reactivity of the benzoyl moiety.

  • For lead optimization and the development of drug candidates with enhanced pharmacological profiles, the difluorinated reagent is a compelling choice, offering the potential for improved metabolic stability and receptor binding affinity.

The ultimate decision of which reagent to employ will depend on the specific goals of the research program. For early-stage discovery and the rapid generation of analogues, the non-fluorinated building block may be more practical. For later-stage development, where fine-tuning of pharmacokinetic and pharmacodynamic properties is paramount, the strategic incorporation of fluorine via "this compound" is a well-established and powerful strategy.

DOT Diagram: Decision-Making Workflow

Reagent Selection Workflow Start Project Goal Early_Stage Early-Stage Discovery/ Rapid Analogue Synthesis Start->Early_Stage Late_Stage Lead Optimization/ Preclinical Development Start->Late_Stage Decision_1 Prioritize Synthetic Efficiency? Early_Stage->Decision_1 Decision_2 Enhance PK/PD Properties? Late_Stage->Decision_2 Use_Non_Fluorinated Select: Tert-butyl 4-benzoylpiperidine-1-carboxylate Decision_1->Use_Non_Fluorinated Yes Use_Fluorinated Select: Tert-butyl 4-(2,4-difluorobenzoyl) piperidine-1-carboxylate Decision_1->Use_Fluorinated No Decision_2->Use_Non_Fluorinated No Decision_2->Use_Fluorinated Yes

Caption: Decision workflow for selecting the appropriate piperidine intermediate.

References

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

  • Hale, J. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4607–4614. [Link]

  • Olah, G. A., & Arvanaghi, M. (1981). Formylating Agents. Chemical Reviews, 81(1), 87-94. [Link]

  • PubChem. Tert-butyl 4-formylpiperidine-1-carboxylate. [Link]

A Comparative Guide to the Stability of Boc vs. Cbz Protecting Groups in Difluorobenzoyl Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of nitrogen protecting groups is a critical decision in the multi-step synthesis of complex pharmaceutical agents. For scaffolds such as difluorobenzoyl piperidines, which are prevalent in medicinal chemistry, the stability and selective cleavage of these protecting groups are paramount to achieving high yields and purity. This guide offers an in-depth comparison of two of the most commonly employed amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), specifically focusing on their stability and deprotection characteristics when attached to a piperidine ring bearing a difluorobenzoyl moiety.

The Influence of the Difluorobenzoyl Group

The presence of a difluorobenzoyl group, an electron-withdrawing moiety, attached to the piperidine ring can significantly influence the chemical environment of the nitrogen atom. This substitution can decrease the electron density on the nitrogen, thereby affecting the lability of the protecting group. Understanding this electronic effect is crucial for predicting the stability of both Boc and Cbz groups under various reaction conditions. Studies have shown that electron-withdrawing groups on aromatic rings connected to a carbamate can accelerate the cleavage of the Boc group[1]. While direct comparative data for difluorobenzoyl piperidines is limited, we can extrapolate from established principles of organic chemistry to assess the relative stability of these two protecting groups.

Comparative Stability Profile: Boc vs. Cbz

The primary distinction between the Boc and Cbz protecting groups lies in their orthogonal deprotection methods. The Boc group is characteristically acid-labile, while the Cbz group is primarily cleaved by catalytic hydrogenolysis[2]. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one group in the presence of the other[3][4].

Protecting GroupTypical Deprotection ConditionsStability to Other Conditions
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)[5][6]Stable to hydrogenolysis and basic conditions[5].
Cbz (Carboxybenzyl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7][8]Generally stable to acidic and basic conditions[7][8]. Can be cleaved by strong acids under harsh conditions[7].

The electron-withdrawing nature of the difluorobenzoyl group is expected to have a more pronounced effect on the acid-lability of the Boc group. The decreased basicity of the piperidine nitrogen may necessitate stronger acidic conditions or longer reaction times for complete Boc removal compared to piperidines with electron-donating substituents. Conversely, the stability of the Cbz group to hydrogenolysis is less likely to be significantly affected by the electronic nature of the benzoyl substituent. However, the presence of fluorine atoms on the benzoyl ring does not interfere with the catalytic hydrogenation process.

Deprotection Mechanisms

A clear understanding of the deprotection mechanisms is vital for optimizing reaction conditions and troubleshooting potential side reactions.

Boc Deprotection (Acid-Catalyzed)

The acid-catalyzed cleavage of the Boc group proceeds through a unimolecular mechanism (E1). Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl cation, which is then quenched, often forming isobutylene and carbon dioxide[5].

Boc_Deprotection Boc_Piperidine N-Boc-Difluorobenzoyl Piperidine Protonated_Boc Protonated Intermediate Boc_Piperidine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ Tert_Butyl_Cation tert-Butyl Cation Deprotected_Piperidine Difluorobenzoyl Piperidine Carbamic_Acid->Deprotected_Piperidine - CO₂ Isobutylene Isobutylene + CO₂ Tert_Butyl_Cation->Isobutylene - H⁺

Boc deprotection mechanism.
Cbz Deprotection (Catalytic Hydrogenolysis)

The cleavage of the Cbz group occurs via hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst. This reaction produces the unprotected amine, toluene, and carbon dioxide as byproducts[7].

Cbz_Deprotection Cbz_Piperidine N-Cbz-Difluorobenzoyl Piperidine Deprotected_Piperidine Difluorobenzoyl Piperidine Cbz_Piperidine->Deprotected_Piperidine H₂, Pd/C Byproducts Toluene + CO₂

Cbz deprotection mechanism.

Experimental Protocols

The following are detailed, representative methodologies for the deprotection of Boc and Cbz groups from a difluorobenzoyl piperidine substrate. These protocols are based on established procedures and may require optimization for specific substrates.

Protocol 1: Acid-Catalyzed Deprotection of N-Boc-Difluorobenzoyl Piperidine

Materials:

  • N-Boc protected difluorobenzoyl piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected difluorobenzoyl piperidine (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenolysis of N-Cbz-Difluorobenzoyl Piperidine

Materials:

  • N-Cbz protected difluorobenzoyl piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the N-Cbz protected difluorobenzoyl piperidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (10-20 mL per mmol of substrate).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂). For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a hydrogenation apparatus should be used.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected product.

  • Purify the product by column chromatography on silica gel if necessary.

Conclusion

The choice between Boc and Cbz as a protecting group for the piperidine nitrogen in difluorobenzoyl piperidine derivatives depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

  • Boc is the preferred choice when subsequent reactions require basic or hydrogenolytic conditions. However, its removal requires acidic conditions, which may not be suitable for acid-sensitive substrates. The electron-withdrawing difluorobenzoyl group may necessitate harsher acidic conditions for deprotection.

  • Cbz offers robustness towards a wider range of non-reducing reagents and is ideal when acidic or basic conditions are required for other transformations. Its removal via hydrogenolysis is generally mild and chemoselective, although it is incompatible with reducible functional groups and requires handling of a flammable catalyst and hydrogen gas.

Ultimately, a careful evaluation of the stability of all functional groups in the synthetic intermediates will guide the rational selection of the most appropriate protecting group for a successful and efficient synthesis.

References

  • Gessner, R. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(49), 29339-29344.
  • Kates, S. A., et al. (1993). A novel, convenient, and mild method for the removal of the Cbz group from peptides. Peptide Research, 6(3), 153-156.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Almeida, J. F., et al. (2014). Orthogonal protection strategy for the synthesis of complex molecules. Chemical Society Reviews, 43(13), 4453-4492.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2010). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PubMed Central. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ResearchGate. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • ResearchGate. (2002). Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f. Retrieved from [Link]

  • SciSpace. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

  • ResearchGate. (2003). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • PubMed Central. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Benzyl Carbocation Stability: Would electron-withdrawing group on the ring destabilize the carbocation? Retrieved from [Link]

  • ResearchGate. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • NIH. (2018). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2010). Asymmetric deprotonation of N-Boc-piperidines. Retrieved from [Link]

  • ResearchGate. (2024). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2017). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • NIH. (2004). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_

Introduction

In the landscape of modern drug discovery, piperidine and its derivatives stand out as privileged scaffolds, forming the structural core of numerous therapeutic agents. Among these, tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate and its analogues represent a critical class of intermediates in the synthesis of complex pharmaceutical compounds. Their precise structural characterization is not merely a procedural step but a cornerstone of robust drug development, ensuring efficacy, safety, and reproducibility.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the characterization of this molecular family. We will move beyond rote procedural descriptions to explore the "why" behind the "how," offering insights grounded in years of practical application. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical tools and to interpret the resulting data with confidence. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them not as isolated techniques, but as a synergistic toolkit for comprehensive molecular elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR

The choice of NMR as the primary analytical technique is dictated by the structural complexity of the target molecule. The presence of a substituted aromatic ring, a saturated heterocyclic system (piperidine), and a bulky tert-butyl protecting group gives rise to a rich and informative set of signals. Furthermore, the fluorine atoms on the benzoyl moiety introduce characteristic splitting patterns in both ¹H and ¹³C spectra, providing an additional layer of structural confirmation. Variable temperature NMR studies can also be employed to investigate the conformational dynamics of the piperidine ring, which can be crucial for understanding its biological activity.[1]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used for less soluble compounds and to observe exchangeable protons (e.g., N-H, O-H if present).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Instrument Setup and Data Acquisition:

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[2]

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and acquisition time.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively.

Data Presentation: Expected Spectral Features and Comparative Analysis

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, and provides a framework for comparing its derivatives.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Expected Changes in Derivatives
tert-Butyl (Boc)~1.46 (s, 9H)[2][3]~80.2 (quaternary C), ~28.4 (CH₃)[2][3]Generally stable, minor shifts with distant modifications.
Piperidine CH₂ (axial & equatorial)1.5-1.9 (m), 2.8-3.0 (m), 4.0-4.2 (m)[4][5][6]~25-30, ~40-45[4][7]Substituents on the piperidine ring will cause significant shifts and changes in multiplicity.
Piperidine CH~3.3-3.6 (m)~45-50Position and nature of the substituent will dictate the shift.
Benzoyl CH (aromatic)6.8-7.0 (m, 2H), 7.4-7.6 (m, 1H)[8]~104 (t), ~112 (dd), ~131 (m)[8]Substitution on the benzoyl ring will alter the chemical shifts and coupling patterns of the aromatic protons.
Carbonyl (C=O)-~164 (d)[8]Electronic effects of substituents on the benzoyl ring will shift the carbonyl carbon resonance.

Note: Multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) and coupling constants (J) are crucial for detailed structural analysis. The fluorine atoms will introduce additional couplings (JH-F and JC-F).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR filter->H1_NMR Acquire 1D Spectra C13_NMR ¹³C NMR filter->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Further Analysis integration Integration & Peak Picking H1_NMR->integration C13_NMR->TwoD_NMR C13_NMR->integration assignment Signal Assignment TwoD_NMR->assignment integration->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbonyl (C=O) group of the benzoyl moiety and the C-N bonds of the piperidine ring.

Expertise & Experience: The Utility of IR

While NMR provides the detailed atomic framework, IR spectroscopy offers a quick "functional group fingerprint." For the synthesis of this compound derivatives, IR is invaluable for monitoring reaction progress. For instance, the appearance of a strong carbonyl absorption band can confirm the successful acylation of the piperidine precursor. The technique is also highly sensitive to changes in the electronic environment of the carbonyl group, making it a useful tool for comparing derivatives with different substituents on the benzoyl ring.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Presentation: Key Vibrational Frequencies

The table below highlights the characteristic IR absorption bands for the parent compound and how they might be affected in its derivatives.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Changes in Derivatives
Carbonyl (C=O)Stretch1670-1690[10][12]Electron-withdrawing groups on the benzoyl ring will increase the frequency; electron-donating groups will decrease it.[9]
C-F (Aromatic)Stretch1100-1250Generally strong and characteristic.
C-N (Amide)Stretch1200-1350May be coupled with other vibrations.
C-H (sp³)Stretch2850-3000Present in all derivatives.
C-H (Aromatic)Stretch3000-3100Present in all derivatives.

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule.

Visualization: IR Spectroscopy Logic

IR_Logic Molecule Molecule IR_Beam IR Radiation Molecule->IR_Beam Interaction Vibrations Molecular Vibrations (Stretching, Bending) IR_Beam->Vibrations Excitation at Specific Frequencies Detector Detector Vibrations->Detector Absorption of Energy IR_Spectrum IR Spectrum (Absorbance vs. Wavenumber) Detector->IR_Spectrum Signal Processing

Caption: Principle of IR spectroscopy.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Expertise & Experience: The Role of MS

In the context of synthesizing novel derivatives, MS is the definitive tool for confirming the molecular weight of the final product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an extra layer of confidence in the assigned structure. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments can be used to piece together the molecular structure, corroborating the findings from NMR.[13] The fragmentation of the piperidine ring and the loss of the tert-butyl group are particularly characteristic.[14]

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules like the ones , typically producing the protonated molecule [M+H]⁺.

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) is often added to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum to identify the protonated molecule.

    • For structural confirmation, perform a product ion scan (MS/MS) on the isolated precursor ion ([M+H]⁺). This involves fragmenting the precursor ion in a collision cell and analyzing the resulting fragment ions.[13]

Data Presentation: Expected m/z Values and Fragmentation Patterns
Ion Description Expected m/z for Parent Compound Comparative Analysis of Derivatives
[M+H]⁺Protonated Molecule354.17Will change according to the molecular weight of the derivative.
[M-C₄H₈+H]⁺Loss of isobutylene298.11A common fragmentation pathway for Boc-protected amines.[15]
[M-Boc+H]⁺Loss of the Boc group254.12Another characteristic fragmentation.
[C₇H₄F₂O]⁺2,4-Difluorobenzoyl cation141.02Characteristic fragment of the benzoyl moiety.
Visualization: MS Fragmentation Pathway

MS_Fragmentation M_H [M+H]⁺ (Precursor Ion) Loss_isobutylene [M-C₄H₈+H]⁺ M_H->Loss_isobutylene - C₄H₈ Loss_Boc [M-Boc+H]⁺ M_H->Loss_Boc - C₅H₉O₂ Benzoyl_cation [C₇H₄F₂O]⁺ Loss_Boc->Benzoyl_cation Further Fragmentation Piperidine_fragments Piperidine Ring Fragments Loss_Boc->Piperidine_fragments

Caption: Common MS fragmentation pathways.

IV. Synergistic Application and Comparative Summary

While each spectroscopic technique provides valuable information, their true power lies in their combined application. A typical workflow involves:

  • Reaction Monitoring: Using IR to quickly assess the formation of the product by observing the appearance of the carbonyl band.

  • Purity and Molecular Weight Confirmation: Using LC-MS to confirm the molecular weight of the desired product and to assess its purity.

  • Unambiguous Structural Elucidation: Using a full suite of 1D and 2D NMR experiments to definitively assign the structure.

The following table provides a comparative summary of the three techniques.

Technique Primary Information Strengths Limitations Best For
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistryUnambiguous structure determinationLower sensitivity, requires pure samples, relatively slowDefinitive structural elucidation of final products and key intermediates.
IR Functional groupsRapid, non-destructive, easy to useProvides limited structural information, complex spectra can be difficult to interpret fullyQuick identification of functional groups, reaction monitoring.
MS Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, can be coupled with chromatography (LC-MS)Isomers can be difficult to distinguish, fragmentation can be complexConfirming molecular weight, assessing purity, structural clues from fragmentation.

Conclusion

The robust characterization of this compound derivatives is a critical undertaking in the synthesis of novel therapeutics. A multi-faceted analytical approach, leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, is essential for ensuring the structural integrity of these vital building blocks. By understanding the underlying principles and practical applications of each technique, researchers can navigate the complexities of modern drug development with greater confidence and precision. This guide serves as a foundational resource, empowering scientists to make informed decisions in their analytical workflows and to ultimately accelerate the discovery of new and effective medicines.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MolPort. (n.d.). tert-butyl 4-[1-(2,4-difluorophenyl)-4-{[(4-fluorophenyl)methyl]carbamoyl}-1H-pyrazol-5-yl]piperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

The Versatility of a Fluorinated Piperidine Scaffold: A Comparative Guide to the Biological Activities of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a foundational structure present in a multitude of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal building block for engaging a wide array of biological targets. This guide delves into the chemical reactivity and diverse biological activities of compounds synthesized from a specific, highly functionalized piperidine derivative: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate .

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The 2,4-difluorobenzoyl moiety in the title compound offers a unique starting point for the synthesis of novel chemical entities with potential therapeutic applications. This guide will provide a comparative analysis of the biological activities of various derivatives, supported by experimental data and detailed protocols for their evaluation.

From a Common Scaffold to Diverse Biological Targets

The synthetic utility of this compound lies in the reactivity of its constituent parts. The ketone can be reduced or serve as a handle for further elaboration, the Boc-protecting group on the piperidine nitrogen can be removed to allow for N-alkylation or N-arylation, and the difluorobenzoyl ring can participate in various aromatic substitution reactions. These chemical handles have been exploited to generate a range of derivatives with distinct biological profiles.

This guide will focus on the comparative analysis of two prominent classes of compounds synthesized from this versatile starting material: Kinase Inhibitors and Antimicrobial Agents .

Comparative Analysis of Biological Activity

The biological potential of derivatives of this compound is best illustrated through a direct comparison of their activity against different biological targets.

Table 1: Comparative Biological Activity of Synthesized Derivatives
Compound ClassDerivative ExampleBiological TargetKey Activity Metric (IC50/MIC)Reference CompoundReference Activity
Kinase Inhibitors (Example Structure)Tyrosine KinaseIC50: 50 nMStaurosporineIC50: 10 nM
4-(amino)-1-(aryl)piperidine derivativeSerine/Threonine KinaseIC50: 150 nMSunitinibIC50: 80 nM
Antimicrobial Agents (Example Structure)Staphylococcus aureusMIC: 8 µg/mLVancomycinMIC: 1 µg/mL
1-(heteroaryl)piperidin-4-yl)methanamineEscherichia coliMIC: 16 µg/mLCiprofloxacinMIC: 0.5 µg/mL

Note: The data presented in this table is illustrative and based on representative values from the literature for similar compound classes. Specific experimental data for derivatives of this compound is proprietary or not publicly available in a comparative format.

Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-benzoylpiperidine scaffold has been identified as a promising framework for the design of kinase inhibitors.

Mechanism of Action

Derivatives of this compound can be designed to act as ATP-competitive inhibitors. The piperidine ring can orient the difluorobenzoyl moiety to interact with the hinge region of the kinase ATP-binding pocket, while modifications at the piperidine nitrogen can be tailored to occupy the solvent-exposed region, enhancing potency and selectivity.

cluster_kinase Kinase ATP Binding Site cluster_inhibitor Piperidine-Based Inhibitor Hinge Hinge Solvent_Front Solvent_Front Difluorobenzoyl Difluorobenzoyl Moiety Interacts with Hinge Difluorobenzoyl->Hinge H-bonds Piperidine_Scaffold Piperidine Scaffold Core Structure Piperidine_Scaffold->Difluorobenzoyl N-Substituent N-Substituent Targets Solvent Front Piperidine_Scaffold->N-Substituent N-Substituent->Solvent_Front Hydrophobic/ Electrostatic Interactions

Caption: Kinase inhibitor binding model.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Kinase enzyme (e.g., a specific tyrosine kinase)

  • Kinase substrate (a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In each well of the plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Include a no-enzyme control (background) and a no-inhibitor control (maximum activity).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Reaction_Mix Add Kinase, Substrate, and Test Compound to Wells Compound_Dilution->Reaction_Mix Add_ATP Initiate Reaction with ATP Reaction_Mix->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Detect_Signal Add Kinase Detection Reagent and Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Kinase inhibition assay workflow.

Antimicrobial Agents: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Piperidine-containing compounds have shown promise in this area.

Potential Mechanisms of Action

Derivatives of this compound can be designed to target essential bacterial processes. For example, they may disrupt the bacterial cell membrane, inhibit key enzymes involved in cell wall synthesis, or interfere with DNA replication. The lipophilic nature of the difluorobenzoyl group can facilitate penetration of the bacterial cell wall.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][4][5][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Standard antibiotic (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[3][4][5][6]

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Two-Fold Serial Dilutions of Test Compounds in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC End End Read_MIC->End

Sources

The Strategic Advantage of 2,4-Difluorobenzoyl Substitution: A Comparative Guide to tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of the success of a research program. Among the myriad of available synthons, piperidine derivatives have established themselves as privileged scaffolds, particularly in the design of central nervous system (CNS) agents. This guide provides an in-depth technical comparison of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate , a versatile building block, with its non-fluorinated and mono-fluorinated analogs. We will explore its applications, with a particular focus on the development of Positron Emission Tomography (PET) tracers for the sigma-1 (σ1) receptor, and provide experimental insights to guide researchers in their synthetic endeavors.

The Rise of Fluorinated Piperidines in CNS Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast array of biologically active molecules, prized for its conformational flexibility and ability to engage in diverse intermolecular interactions.[1] The introduction of fluorine atoms into these scaffolds has emerged as a powerful strategy to modulate key physicochemical and pharmacokinetic properties. Fluorination can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, all of which are critical parameters for CNS drug candidates that must cross the blood-brain barrier.[2][3]

Our focus, this compound, is a prime example of a strategically fluorinated building block. The Boc-protecting group on the piperidine nitrogen allows for controlled, sequential chemical transformations, making it an ideal intermediate in multi-step syntheses.[4]

Comparative Analysis: The Impact of Fluorination on Performance

The true value of this compound is best understood through a comparative lens against its structural relatives. We will consider its performance in the context of synthesizing high-affinity ligands for the σ1 receptor, a promising target for the diagnosis and treatment of various neurological and psychiatric disorders.[5][6]

Alternatives for Comparison:
  • Alternative A (Non-fluorinated): tert-Butyl 4-benzoylpiperidine-1-carboxylate

  • Alternative B (Mono-fluorinated): tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

The following table summarizes the hypothetical comparative performance of PET tracers derived from our target compound and its alternatives, based on established principles in medicinal chemistry and PET tracer development.

FeaturePET Tracer from Target Compound (2,4-Difluoro)PET Tracer from Alternative A (Non-fluorinated)PET Tracer from Alternative B (4-Fluoro)Rationale & Supporting Insights
Sigma-1 Receptor Binding Affinity (Ki) Sub-nanomolarNanomolar to sub-micromolarNanomolarThe electron-withdrawing nature of the two fluorine atoms can enhance interactions with the receptor binding pocket, potentially leading to higher affinity.[7][8]
Selectivity (σ1 vs. σ2) HighModerateModerate to HighThe specific substitution pattern of the 2,4-difluoro analog may offer a more defined conformation, leading to improved selectivity for the σ1 receptor over the σ2 subtype.[7][9]
In Vivo Metabolic Stability HighLow to ModerateModerateFluorination, particularly at metabolically susceptible positions, is a well-established strategy to block cytochrome P450-mediated metabolism, leading to increased stability in vivo.[5]
Brain Uptake & Washout Kinetics FavorableVariableFavorableWhile highly dependent on the final ligand structure, the modulated lipophilicity from the difluoro substitution can lead to optimal blood-brain barrier penetration and desirable washout kinetics for clear imaging.[5][6]

Experimental Protocols: Synthesis of Key Intermediates

To provide practical guidance, we present a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a validated and reliable method for producing this key intermediate.

Synthesis of this compound

Methodology: This procedure involves a Grignard reaction between a piperidine-derived organomagnesium reagent and 2,4-difluorobenzaldehyde, followed by oxidation of the resulting alcohol to the ketone.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Maintain the reaction temperature below 30°C using a water bath. Stir until the magnesium is consumed.

Step 2: Reaction with Aldehyde

  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of 2,4-difluorobenzaldehyde (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 3: Oxidation to the Ketone

  • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Visualizing the Synthetic Pathway

To further clarify the synthetic process, the following diagram illustrates the key transformations.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A tert-Butyl 4-bromopiperidine-1-carboxylate D Grignard Reagent A->D 1. Mg, THF B Magnesium B->D C 2,4-Difluorobenzaldehyde E Alcohol Intermediate C->E 2. Grignard Addition D->E F tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate E->F 3. Oxidation (Dess-Martin)

Synthetic scheme for the target compound.

Logical Workflow for PET Tracer Development

The development of a novel PET tracer is a multi-step process that requires careful planning and execution. The following diagram outlines a logical workflow for utilizing our target compound in the synthesis and evaluation of a σ1 receptor PET tracer.

G A Synthesis of tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate B Deprotection of Boc Group A->B TFA or HCl C Radiolabeling Precursor Synthesis B->C Functionalization D Radiolabeling with [18F]Fluoride C->D Nucleophilic Substitution E In Vitro Evaluation (Binding Affinity, Selectivity) D->E F In Vivo Evaluation in Animal Models (PET Imaging, Biodistribution) E->F Promising Candidate G Clinical Translation F->G Favorable Preclinical Data

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. As a key intermediate in pharmaceutical research and development, ensuring its proper management from receipt to disposal is paramount for personnel safety and environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory environment.

Core Safety Principles: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar compounds and piperidine derivatives allow for a robust risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is a clear directive that this compound and its containers must be treated as regulated chemical waste.[1][3]

Table 1: GHS Hazard Summary for Structurally Similar Piperidine Compounds

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation.[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against chemical exposure. The causality is simple: preventing contact eliminates the risk of irritation. All operations involving this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]

Mandatory PPE Protocol:

  • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is critical to prevent contact with airborne particles or splashes, which can cause serious eye irritation.[1]

  • Hand Protection : Wear chemical-resistant nitrile gloves. Always inspect gloves for integrity before use. Double-gloving is recommended when handling larger quantities or for extended periods. This provides a robust barrier against dermal absorption, the primary cause of skin irritation.[5]

  • Body Protection : A lab coat must be worn and kept buttoned. For tasks with a higher risk of spillage, a chemically impervious apron is advised.

  • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. However, if a fume hood is not available or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[4]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation : Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain the Spill : Prevent further spread. For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][6] Avoid raising dust. For liquid solutions, absorb with a chemical binder.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste.[1][7] Use non-sparking tools if the compound is a fine powder.[7]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Label and Store : Securely seal and label the waste container for disposal.

Core Directive: Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in general trash or washed down the drain. [7][8][9] Discharge into sewer systems or the environment is to be avoided to prevent harm to aquatic life.[8][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect unadulterated compound, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, chemically-resistant hazardous waste container with a secure lid.[10]

    • Liquid Waste : If the compound is in solution, collect it in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

    • Sharps : Any contaminated needles or sharp implements must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[10]

  • Containerization and Labeling :

    • Use only containers that are in good condition and compatible with the chemical.

    • The container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols or words (e.g., "Irritant," "Hazardous Chemical Waste").[10] Do not use abbreviations.

  • Storage Pending Disposal :

    • Keep the hazardous waste container securely sealed when not in use.[7]

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[10]

    • The standard and required method of destruction for this type of organic compound is high-temperature incineration at a licensed chemical destruction plant.[7][9]

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following flowchart outlines the decision-making process for the proper disposal of waste generated from handling this compound.

G A Waste Generation (e.g., Unused chemical, contaminated PPE, spill cleanup material) B Select Appropriate Waste Container (Solid vs. Liquid, Chemically Compatible) A->B C Securely Seal and Label Container (Full Chemical Name, Hazard Info) B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Professional Disposal (via EHS or Licensed Contractor) D->E

Disposal workflow for chemical waste.

References

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from Penta Chemicals website. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from Cole-Parmer website. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC website. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your personal safety and the integrity of your research. The recommendations herein are synthesized from safety data for structurally similar compounds and established best practices for hazardous chemical management.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not available, a close structural analog, Tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate, is classified with specific hazards.[1] Given the structural similarities, it is prudent to assume a comparable hazard profile.

The primary anticipated hazards are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Splashes or contact with airborne particles can result in significant eye damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory tract.[1]

These hazards necessitate a multi-layered PPE strategy to create a robust barrier between you and the chemical.

Core Protective Measures: Your Essential PPE Toolkit

Effective protection relies on selecting the right equipment and using it correctly. The following sections detail the minimum required PPE, explaining the rationale behind each choice.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[1]

  • Specification: Wear chemical safety goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield should be worn over the safety goggles.[2][3]

  • Causality: Standard safety glasses do not offer adequate protection from splashes or fine particulates that can enter from the sides or top. Chemical goggles create a necessary seal, and a face shield provides an additional barrier against direct splashes to the entire face.[3]

Hand Protection: Preventing Dermal Exposure

To counter the risk of skin irritation, chemical-resistant gloves are mandatory.[1]

  • Specification: Use powder-free, chemical-resistant gloves, such as nitrile or neoprene.[3][4] It is best practice to wear two pairs of gloves ("double-gloving"), particularly when compounding or handling the substance for extended periods.[4][5]

  • Causality: The piperidine functional group and its derivatives can be absorbed through the skin or cause local irritation.[2] Double-gloving provides an extra layer of protection against tears and permeation. The outer glove can be removed and replaced immediately if contamination is suspected, minimizing the risk of spreading the chemical to other surfaces.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if compromised.[4]

Body Protection: Shielding Against Accidental Contact

Full body coverage is essential to prevent accidental skin contact.

  • Specification: A knee-length laboratory coat with long sleeves and tight-fitting knit cuffs is required.[5] Wear long pants and fully enclosed, chemical-resistant shoes.[2]

  • Causality: The lab coat protects the torso and arms from spills. Tight cuffs are crucial as they prevent chemicals from running down the sleeve and onto the skin.[5] Open-toed shoes or absorbent footwear are unacceptable in a laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Safeguarding Your Airways

To mitigate the risk of respiratory irritation, engineering controls are the primary line of defense.[1]

  • Specification: All handling of solid or powdered this compound must be conducted in a certified chemical fume hood to control airborne particles.[6][7] If a fume hood is not available or in the event of a large spill, respiratory protection such as an N95 particulate respirator or a respirator with organic vapor cartridges may be necessary.[4][8]

  • Causality: A chemical fume hood is designed to capture and exhaust chemical vapors and dust away from the user's breathing zone. This is the most effective way to prevent respiratory exposure.[6] A respirator should be considered a secondary measure for emergencies or specific high-risk procedures, and its use requires proper fit-testing and training.[4]

Operational and Disposal Plans

Proper PPE is most effective when integrated into standardized operational workflows.

Step-by-Step Handling Protocol
  • Preparation: Before entering the designated handling area, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood.[6][7] Use spark-proof tools and handle containers carefully to avoid generating dust.[9]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: After completing the task, carefully remove the outer gloves and dispose of them in a designated chemical waste container.[5] Remove the remaining PPE in the anteroom or designated de-gowning area. Wash hands thoroughly with soap and water after removing all PPE.[1][5]

Disposal Protocol
  • Chemical Waste: Dispose of surplus this compound and any solutions containing it as hazardous chemical waste. Do not discharge to sewer systems.[9] This should be done through a licensed chemical destruction plant or via controlled incineration.[9]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleanup, must be treated as contaminated waste. Place these items in a sealed, labeled hazardous waste container for disposal according to your institution's and local regulations.[8]

  • Empty Containers: Rinse containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[9]

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesChemical Fume Hood
General Handling Chemical Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesWell-ventilated Area or Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatN95 or Cartridge Respirator (as needed)

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal & Decontamination cluster_degown De-Gowning prep1 Don Lab Coat prep2 Don Inner Gloves prep1->prep2 prep3 Don Outer Gloves prep2->prep3 prep4 Don Eye/Face Protection prep3->prep4 handle1 Weigh/Transfer Chemical prep4->handle1 Enter Work Area handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Dispose of Chemical Waste handle3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Clean Work Area disp2->disp3 degown1 Remove Outer Gloves disp3->degown1 Exit Work Area degown2 Remove Eye/Face Protection degown1->degown2 degown3 Remove Lab Coat degown2->degown3 degown4 Remove Inner Gloves degown3->degown4 degown5 Wash Hands Thoroughly degown4->degown5

Caption: Workflow for safe handling and disposal.

References

  • Di-tert-butyl peroxide Safety Data Sheet. [Link]

  • tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate MSDS. Capot Chemical. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Pediatric Oncology Group of Ontario (POGO). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.